Cdk7-IN-21
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H36FN9O2 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
2-fluoro-N-[1-[2-[[[2-[[(3R,4R)-3-hydroxypiperidin-4-yl]methylamino]-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]phenyl]isoquinolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C33H36FN9O2/c1-19(2)27-17-39-43-30(27)41-32(37-16-23-10-12-35-18-28(23)44)42-33(43)38-15-22-6-4-5-7-25(22)29-26-9-8-24(40-31(45)20(3)34)14-21(26)11-13-36-29/h4-9,11,13-14,17,19,23,28,35,44H,3,10,12,15-16,18H2,1-2H3,(H,40,45)(H2,37,38,41,42)/t23-,28+/m1/s1 |
InChI Key |
PDKSTEKFCWNJFC-LXFBAYGMSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3C4=NC=CC5=C4C=CC(=C5)NC(=O)C(=C)F)NC[C@H]6CCNC[C@@H]6O |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3C4=NC=CC5=C4C=CC(=C5)NC(=O)C(=C)F)NCC6CCNCC6O |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-21 mechanism of action in transcriptional regulation
An In-Depth Technical Guide on the Mechanism of Action of CDK7 Inhibition in Transcriptional Regulation
Abstract: Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions at the nexus of cell cycle control and transcriptional regulation. As a core component of the general transcription factor IIH (TFIIH), CDK7 is indispensable for the initiation of transcription by RNA Polymerase II (Pol II). Its inhibition presents a compelling therapeutic strategy, particularly in oncology. This technical guide provides a comprehensive examination of the mechanism of action through which CDK7 inhibitors, exemplified by compounds like Cdk7-IN-21, modulate transcriptional processes. While specific quantitative data for this compound is not extensively available in the public domain, this document will focus on the well-established principles of CDK7 inhibition, utilizing data from extensively studied inhibitors to illustrate the core mechanisms, experimental validation, and downstream cellular consequences.
The Dual Role of CDK7 in Cellular Processes
CDK7 is a serine/threonine kinase that plays two critical roles in the cell.[1][2]
-
Transcriptional Regulation: As the kinase subunit of the general transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1).[1][3][4] This phosphorylation is a crucial step for promoter clearance and the transition from transcription initiation to elongation.
-
Cell Cycle Control: As part of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle-dependent kinases such as CDK1, CDK2, CDK4, and CDK6, thereby governing cell cycle progression.
This guide will focus on the first role: the intricate mechanism by which CDK7 governs transcription and how its inhibition by small molecules provides a powerful tool for research and therapeutic development.
Core Signaling Pathway: CDK7 in Transcription Initiation and Elongation
CDK7's role in transcription is primarily mediated through the phosphorylation of the Pol II CTD, which consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷.
-
Initiation and Promoter Escape: At the transcription start site, CDK7 within the TFIIH complex phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the Pol II CTD. Ser5 phosphorylation (Ser5-P) is a key signal for promoter escape and the recruitment of mRNA capping enzymes. Ser7 phosphorylation (Ser7-P) is also critical for the transcription of certain gene classes, including small nuclear RNAs (snRNAs).
-
Transition to Elongation: CDK7 also acts as a master regulator by activating other transcription-associated kinases. It phosphorylates the T-loop of CDK9, the kinase component of the Positive Transcription Elongation Factor b (P-TEFb). Activated CDK9 then extensively phosphorylates Serine 2 (Ser2) of the Pol II CTD. This Ser2 phosphorylation (Ser2-P) is a hallmark of productive elongation and facilitates the recruitment of RNA processing and elongation factors.
References
The Role of Cdk7-IN-21 in Cell Cycle G1/S Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The transition from the G1 phase to the S phase, a critical checkpoint, is tightly regulated to ensure genomic integrity before DNA replication. Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal regulator at this juncture, functioning as a CDK-activating kinase (CAK) and a component of the general transcription factor TFIIH.[1][2] Its dual role in both cell cycle progression and transcription makes it a compelling therapeutic target in oncology.[3][4]
This technical guide focuses on Cdk7-IN-21, a potent inhibitor of CDK7, and its role in G1/S checkpoint control. This compound, also known as Mocaciclib, is a selective inhibitor that covalently binds to and inhibits the activity of CDK7.[4] This inhibition prevents the phosphorylation of key cell cycle kinases including CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest and apoptosis in cancer cells dependent on CDK7-mediated signaling. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will also incorporate representative data from other well-characterized, selective CDK7 inhibitors like YKL-5-124 and THZ1 to illustrate the expected cellular and molecular effects of potent CDK7 inhibition on the G1/S checkpoint.
Mechanism of Action: this compound at the G1/S Checkpoint
The progression through the G1 phase and entry into the S phase is primarily governed by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. A key event in this transition is the phosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes necessary for DNA synthesis.
CDK7 plays a crucial, dual role in this process:
-
As a CDK-Activating Kinase (CAK): CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of CDK4, CDK6, and CDK2 on their T-loop domains. This phosphorylation is essential for their kinase activity. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs.
-
In Transcriptional Regulation: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the transcription of many genes, including those regulated by oncogenic transcription factors like MYC.
The inhibition of CDK7 by this compound leads to a cascade of events that enforce the G1/S checkpoint:
-
Reduced CDK2, CDK4, and CDK6 Activity: Lack of activating phosphorylation by CDK7 renders CDK2, CDK4, and CDK6 inactive.
-
Hypophosphorylation of Rb: With inactive CDK4/6 and CDK2, Rb remains in its active, hypophosphorylated state.
-
E2F Repression: Hypophosphorylated Rb sequesters E2F transcription factors, preventing the expression of S-phase entry genes.
-
Suppression of Oncogenic Transcription: Inhibition of CDK7's transcriptional role can downregulate the expression of key oncogenes like MYC, which are often drivers of proliferation.
This multi-pronged mechanism results in a robust G1 cell cycle arrest, preventing cells from entering the S phase and committing to DNA replication.
Quantitative Data on CDK7 Inhibition
The following tables summarize quantitative data for CDK7 inhibitors, illustrating their potency and effects on cell cycle distribution and downstream signaling. While specific data for this compound is limited, the provided data for other selective CDK7 inhibitors serve as a benchmark for its expected activity.
Table 1: In Vitro Kinase Inhibitory Activity of CDK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| This compound (Mocaciclib) | CDK2/cyclin E | 1.1 | Also potent against CDK4 and CDK6. |
| CDK4/cyclin D1 | 2.5 | ||
| CDK6/cyclin D3 | 4.1 | ||
| YKL-5-124 | CDK7 | 9.7 | Highly selective for CDK7 over CDK2 and CDK9. |
| CDK2 | 1300 | ||
| CDK9 | 3020 | ||
| THZ1 | CDK7 | 3.2 | Also inhibits CDK12 and CDK13. |
Table 2: Effect of CDK7 Inhibitor (YKL-5-124) on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Cell Line | YKL-5-124 Conc. (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| H929 | 0 | 45 | 40 | 15 |
| 100 | 65 | 20 | 15 | |
| 250 | 75 | 10 | 15 | |
| AMO1 | 0 | 50 | 35 | 15 |
| 100 | 70 | 15 | 15 | |
| 250 | 80 | 5 | 15 |
Data is representative of the effects of selective CDK7 inhibition, leading to a significant increase in the G1 population and a corresponding decrease in the S phase population.
Table 3: Dose-Dependent Inhibition of CDK1/2 Phosphorylation by a CDK7 Inhibitor
| Inhibitor Conc. (µM) | p-CDK1 (Thr161) Relative Intensity | p-CDK2 (Thr160) Relative Intensity |
| 0 (DMSO) | 1.00 | 1.00 |
| 0.1 | 0.75 | 0.68 |
| 0.3 | 0.42 | 0.35 |
| 1.0 | 0.15 | 0.11 |
| 3.0 | 0.05 | 0.04 |
This table illustrates the direct downstream effect of CDK7 inhibition on the activating phosphorylation of its key cell cycle substrates, CDK1 and CDK2.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in G1/S checkpoint control.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
This compound, serially diluted in DMSO
-
ATP (at a concentration close to the Km for CDK7)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture by diluting the CDK7/Cyclin H/MAT1 complex and the peptide substrate in kinase assay buffer.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Phosphorylated CDK2 and Rb
Objective: To assess the effect of this compound on the phosphorylation status of downstream targets in the G1/S checkpoint pathway.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK2 (Thr160), anti-total CDK2, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK7, blocking the phosphorylation and activation of CDK4/6 and CDK2.
Caption: Experimental workflow for Western blot analysis of CDK7 inhibitor effects.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound represents a potent pharmacological tool for dissecting the intricate mechanisms of G1/S checkpoint control. Its ability to inhibit the dual functions of CDK7 in both cell cycle progression and transcription provides a powerful means to induce G1 arrest in cancer cells. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of targeting CDK7. Further studies on this compound and other selective CDK7 inhibitors will undoubtedly continue to illuminate the critical role of this kinase in maintaining genomic stability and its promise as a target for cancer therapy.
References
The Impact of Cdk7 Inhibition on RNA Polymerase II Phosphorylation: A Technical Guide
Disclaimer: Specific quantitative data and experimental protocols for the compound "Cdk7-IN-21" are not available in the public domain. This guide synthesizes information from studies on other well-characterized, potent, and selective Cyclin-Dependent Kinase 7 (Cdk7) inhibitors to provide a comprehensive overview of the core mechanisms and effects on RNA Polymerase II phosphorylation.
Introduction: Cdk7 as a Master Regulator of Transcription
Cyclin-Dependent Kinase 7 (Cdk7) is a crucial serine/threonine kinase that functions at the intersection of cell cycle control and gene transcription.[1] As the catalytic subunit of two distinct complexes, it plays a dual role in cellular processes. Within the CDK-Activating Kinase (CAK) complex, Cdk7 phosphorylates and activates cell cycle CDKs like CDK1 and CDK2.[2][3][4] More central to transcription, Cdk7 is an integral component of the general transcription factor TFIIH.[1] In this capacity, Cdk7 directly phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), RPB1. This phosphorylation is a pivotal event that governs the transition from transcription initiation to productive elongation.
The RNAPII CTD consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The dynamic phosphorylation of the serine residues at positions 2, 5, and 7 orchestrates the recruitment and release of various transcription and RNA processing factors, thereby controlling the transcription cycle. Cdk7 preferentially targets Ser5 and Ser7, while also indirectly influencing Ser2 phosphorylation by activating Cdk9. Inhibition of Cdk7's kinase activity offers a powerful tool to probe the mechanisms of transcription and represents a promising therapeutic strategy in oncology.
Core Signaling Pathway: Cdk7's Role in RNAPII CTD Phosphorylation
Cdk7 exerts its influence on transcription through a multi-faceted mechanism. As part of the TFIIH complex, it is positioned at the transcription start site to phosphorylate key substrates.
-
Direct Phosphorylation of RNAPII CTD: Cdk7 directly phosphorylates Ser5 and Ser7 of the CTD heptad repeat. Ser5 phosphorylation (Ser5-P) is a hallmark of transcription initiation and promoter clearance, facilitating the recruitment of the 5' mRNA capping enzyme. Ser7 phosphorylation (Ser7-P) also plays a critical role, particularly at the genes of small nuclear RNAs (snRNAs).
-
Activation of Cdk9 and Indirect Ser2 Phosphorylation: Cdk7 is the activating kinase for Cdk9, the catalytic component of the Positive Transcription Elongation Factor b (P-TEFb). Cdk7 phosphorylates the T-loop of Cdk9, which is essential for its full enzymatic activity. Activated Cdk9 then phosphorylates the CTD at Ser2. Ser2 phosphorylation (Ser2-P) is a marker of transcription elongation, as it facilitates the recruitment of splicing and polyadenylation factors.
-
Promoter-Proximal Pausing: Cdk7 plays a dual role in promoter-proximal pausing, a key regulatory step in transcription. It helps establish the pause by promoting the handoff from initiation to elongation factors, and it also triggers release from the pause through its activation of P-TEFb.
The inhibition of Cdk7 disrupts this entire cascade, leading to a global alteration of the RNAPII CTD phosphorylation landscape and transcription dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Selective CDK7 Inhibitors: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a key serine/threonine kinase that plays a dual role in two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for navigating the various phases of the cell cycle.[2][3] Furthermore, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription. Given its central role in these processes, aberrant CDK7 activity is often implicated in the uncontrolled proliferation characteristic of cancer cells, making it a compelling target for therapeutic intervention.
Cdk7-IN-21: A Potent CDK7 Inhibitor
This compound (also known as compound A22) is identified as a potent inhibitor of CDK7. Publicly available information on its detailed synthesis and comprehensive biological profile is limited. Its CAS Number is 2766124-39-2. A patent application suggests its potential role in the degradation of CDK7.
Due to the limited availability of specific data for this compound, this guide will utilize the well-characterized, potent, and selective covalent CDK7 inhibitor, YKL-5-124 , as a representative case study to provide an in-depth technical overview of the discovery, synthesis, and evaluation of selective CDK7 inhibitors.
Case Study: YKL-5-124, a Selective Covalent CDK7 Inhibitor
YKL-5-124 was developed as a highly selective covalent inhibitor of CDK7, designed to overcome the off-target effects of previous inhibitors like THZ1, which also showed activity against CDK12/13. This enhanced selectivity allows for a more precise investigation of the specific roles of CDK7 in cellular processes.
Data Presentation: Quantitative Analysis of YKL-5-124
The following tables summarize the key quantitative data for YKL-5-124, providing insights into its potency and selectivity.
Table 1: Biochemical Potency of YKL-5-124 Against CDK7
| Inhibitor | Parameter | Value (nM) | Assay Conditions |
| YKL-5-124 | IC50 | 9.7 | In vitro kinase assay (fixed time point) |
| YKL-5-124 | IC50 | 53.5 | In vitro kinase assay (1mM ATP) |
Data sourced from Olson et al. (2019).
Table 2: Kinase Selectivity Profile of YKL-5-124
| Kinase Target | IC50 (nM) |
| CDK7 | 9.7 |
| CDK2 | 1300 |
| CDK9 | 3020 |
| CDK12 | No inhibition at tested concentrations |
| CDK13 | No inhibition at tested concentrations |
Data sourced from Olson et al. (2019).
Table 3: Cellular Activity of YKL-5-124 in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (nM) |
| H929 | 50-100 |
| AMO1 | 50-100 |
| MM1S | 50-100 |
Data represents approximate values from graphical data in a study by Chipumuro et al. (2023).
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of selective CDK7 inhibitors like YKL-5-124.
Synthesis of YKL-5-124
The synthesis of YKL-5-124 involves a multi-step process. A detailed synthetic route is described in the supplementary materials of the paper by Olson et al. (2019). The process starts from commercially available materials and involves key steps such as the formation of a pyrrolopyrazole core, followed by amide coupling and the introduction of the acrylamide "warhead" which is responsible for the covalent interaction with the target protein.
In Vitro Kinase Assay
This assay is crucial for determining the potency of the inhibitor against the target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of YKL-5-124 against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer
-
ATP (at a concentration close to the Km for CDK7)
-
A suitable peptide substrate for CDK7
-
YKL-5-124 (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of YKL-5-124 in the kinase assay buffer.
-
Kinase Reaction:
-
Add the diluted YKL-5-124 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the CDK7/Cyclin H/MAT1 enzyme to each well.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction stays in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cells.
Objective: To determine the growth inhibition (GI50) of YKL-5-124 in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HAP1)
-
Complete cell culture medium
-
96-well cell culture plates
-
YKL-5-124
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of YKL-5-124 for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add the CellTiter-Glo® reagent to each well.
-
This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Western Blotting for Target Engagement
This method is used to assess the inhibitor's effect on the phosphorylation of CDK7's downstream targets.
Objective: To determine if YKL-5-124 inhibits the phosphorylation of CDK1 and CDK2 in cells.
Materials:
-
Cancer cell lines
-
YKL-5-124
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-CDK1 (T161), anti-phospho-CDK2 (T160), anti-total CDK1, anti-total CDK2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with YKL-5-124 for the desired time and concentration, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibodies.
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels and the loading control.
-
Mandatory Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle control and its inhibition.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for assessing the selectivity of a novel kinase inhibitor.
Logical Relationship in the Discovery of YKL-5-124
Caption: The logical progression leading to the discovery of YKL-5-124.
References
Cdk7-IN-21: A Chemical Probe for Interrogating TFIIH Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a multifaceted serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: transcription and cell cycle control. As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, thereby driving cell cycle progression.[1][2][3][4][5] Concurrently, as an integral component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation. This dual functionality positions CDK7 at a critical nexus of cell proliferation and gene expression, making it a compelling target for both basic research and therapeutic development.
Cdk7-IN-21 is a potent and selective chemical probe designed to inhibit the kinase activity of CDK7. While specific quantitative biochemical and cellular potency data for this compound are not extensively available in the public domain, its utility as a research tool can be inferred from the extensive characterization of other selective CDK7 inhibitors. This guide provides a comprehensive overview of the use of this compound as a chemical probe to dissect the intricate functions of TFIIH, drawing upon established methodologies and data from analogous, well-characterized CDK7 inhibitors. By inhibiting CDK7, researchers can elucidate its specific contributions to transcriptional regulation and cell cycle control, offering insights into disease mechanisms and potential therapeutic strategies.
Data Presentation: Comparative Potency of Selective CDK7 Inhibitors
To provide a framework for understanding the expected potency of this compound, the following tables summarize the quantitative data for other widely used selective CDK7 inhibitors. These values are essential for designing experiments and interpreting results.
Table 1: In Vitro Kinase Inhibitory Potency of Selective CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Reference |
| THZ1 | CDK7 | 3.2 | Covalent | |
| YKL-5-124 | CDK7 | 9.7 | Covalent | |
| SY-351 | CDK7 | 23 | Covalent | |
| BS-181 | CDK7 | 21 | Reversible | |
| CT7001 (ICEC0942) | CDK7 | 40 | Reversible | |
| This compound | CDK7 | Potent | Not Specified |
Table 2: Cellular Activity of Selective CDK7 Inhibitors
| Inhibitor | Cell Line | EC50 (nM) | Assay Type | Reference |
| SY-351 | HL-60 | 8.3 (CDK7 engagement) | KiNativ | |
| YKL-5-124 | Multiple Myeloma Cell Lines | Varies | Cell Viability | |
| THZ1 | Jurkat | ~50 | Apoptosis |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving CDK7 and the general experimental workflows for characterizing a CDK7 inhibitor like this compound.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for other CDK7 inhibitors and should be optimized for the specific cell lines and experimental conditions used.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay is used to determine the IC50 value of this compound against purified CDK7 kinase.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., derived from RNA Pol II CTD)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a mixture containing the CDK7 enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Detection Reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of CDK7 Substrate Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of its downstream targets in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5/7, anti-phospho-CDK1 Thr161, anti-phospho-CDK2 Thr160, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Conclusion
This compound represents a valuable tool for the detailed investigation of TFIIH function in both normal physiology and disease states. By selectively inhibiting CDK7, this chemical probe allows for the decoupling of its transcriptional and cell-cycle-related activities. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to employ this compound in their studies, paving the way for new discoveries in the complex interplay between transcription, cell cycle, and human disease. As with any chemical probe, careful experimental design, including the use of appropriate controls and orthogonal validation methods, is crucial for generating reliable and interpretable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
The Biological Activity of Cdk7-IN-8 in Cancer Cell Lines: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The following guide details the biological activity of the Cyclin-Dependent Kinase 7 (CDK7) inhibitor, Cdk7-IN-8. The initial topic requested information on "Cdk7-IN-21," for which no public data was available. Therefore, this document focuses on the well-characterized inhibitor Cdk7-IN-8 as a representative compound for understanding the effects of CDK7 inhibition in cancer cell lines.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the orderly transition through the cell cycle phases.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[1][3]
Given this dual role, cancer cells, which are often characterized by uncontrolled proliferation and a high dependency on the transcription of oncogenes and survival factors, are particularly vulnerable to CDK7 inhibition. Cdk7-IN-8 is a potent and selective small molecule inhibitor of CDK7. By targeting the kinase activity of CDK7, Cdk7-IN-8 disrupts both the cell cycle machinery and transcriptional programs in cancer cells, leading to cell cycle arrest and apoptosis. This guide provides an in-depth overview of the biological activity of Cdk7-IN-8 in cancer cell lines, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.
Data Presentation
In Vitro Potency of Cdk7-IN-8
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Cdk7-IN-8 in an enzymatic assay and various cancer cell lines after 72 hours of treatment.
| Assay Type | Target/Cell Line | Cancer Type | IC50 (nM) |
| Enzymatic Assay | CDK7 | - | 54.29 |
| Cell-based Assay | HCT116 | Colon Carcinoma | 25.26 |
| Cell-based Assay | OVCAR-3 | Ovarian Cancer | 45.31 |
| Cell-based Assay | HCC1806 | Breast Cancer | 44.47 |
| Cell-based Assay | HCC70 | Breast Cancer | 50.85 |
Effects of CDK7 Inhibition on Cell Cycle Distribution
Inhibition of CDK7 disrupts the activation of cell cycle-dependent kinases, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions. The following table presents representative data on the effect of a CDK7 inhibitor on the cell cycle distribution of cancer cell lines after 48 hours of treatment.
Data presented is representative of the effects of CDK7 inhibitors, such as THZ1, as specific quantitative cell cycle data for Cdk7-IN-8 was not available in the public domain.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| MDA-MB-231 (TNBC) | DMSO (Control) | 45.3 | 35.1 | 19.6 |
| THZ1 (50 nM) | 68.2 | 15.4 | 16.4 | |
| T47D (ER+) | DMSO (Control) | 55.2 | 28.9 | 15.9 |
| THZ1 (50 nM) | 75.1 | 10.3 | 14.6 |
Induction of Apoptosis by CDK7 Inhibition
By inhibiting the transcription of key survival genes and inducing cell cycle arrest, CDK7 inhibitors can trigger programmed cell death (apoptosis) in cancer cells. The following table provides representative quantitative data on the induction of apoptosis by a CDK7 inhibitor in a B-cell acute lymphocytic leukemia (B-ALL) cell line after 24 hours of treatment, as measured by Annexin V staining.
Data presented is representative of the effects of CDK7 inhibitors, such as THZ1, as specific quantitative apoptosis data for Cdk7-IN-8 was not available in the public domain.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| NALM6 (B-ALL) | DMSO (Control) | 5.2 |
| THZ1 (50 nM) | 35.8 | |
| THZ1 (100 nM) | 62.4 |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol outlines the determination of the cytotoxic effects of Cdk7-IN-8 on cancer cell lines and the calculation of its IC50 value.
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Cdk7-IN-8 (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed 100 µL of cell suspension (typically 3,000-5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Cdk7-IN-8 in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest Cdk7-IN-8 treatment. Remove the old medium and add 100 µL of the medium containing the different concentrations of Cdk7-IN-8. Incubate for the desired time period (e.g., 72 hours).
-
CCK-8 Addition and Incubation: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the Cdk7-IN-8 concentration to determine the IC50 value using suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with Cdk7-IN-8.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
Cdk7-IN-8
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of Cdk7-IN-8 for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is for the detection and quantification of apoptosis induced by Cdk7-IN-8.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
Cdk7-IN-8
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cdk7-IN-8 at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization). Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Mandatory Visualization
References
Understanding the Kinase Selectivity Profile of a CDK7 Inhibitor: A Technical Guide
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription, making it a compelling target for cancer therapy.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3] Additionally, as part of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for initiating transcription.[4]
This technical guide provides a comprehensive overview of the kinase selectivity profile of a representative covalent CDK7 inhibitor. Due to the absence of publicly available data for a compound specifically named "Cdk7-IN-21," this document will utilize data from well-characterized, selective CDK7 inhibitors such as YKL-5-124 and SY-351 as illustrative examples. The methodologies and data presentation are intended to serve as a blueprint for researchers, scientists, and drug development professionals working with CDK7 inhibitors.
Data Presentation: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and unforeseen biological consequences. The following tables summarize the quantitative data for representative selective CDK7 inhibitors.
Table 1: Biochemical Potency of YKL-5-124 Against Selected CDKs
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| CDK7 | 9.7 | In vitro kinase assay | Primary Target |
| CDK2 | 1300 | In vitro kinase assay | ~134-fold selectivity over CDK2 |
| CDK9 | 3020 | In vitro kinase assay | ~311-fold selectivity over CDK9 |
| CDK12/13 | N/A | N/A | Noted to have biochemical and cellular selectivity over CDK12/13 |
Data sourced from Olson et al.
Table 2: Kinome Selectivity of SY-351 (a representative covalent CDK7 inhibitor)
| Kinase Target | % Inhibition (at 0.2 µM) | % Inhibition (at 1.0 µM) | Assay Type | Notes |
| CDK7 | >90% | >90% | KiNativ in situ profiling | Primary Target |
| CDK12 | <50% | >50% | KiNativ in situ profiling | Off-target at higher concentrations |
| CDK13 | <50% | >50% | KiNativ in situ profiling | Off-target at higher concentrations |
| Other Kinases | <50% | <50% (for most) | KiNativ in situ profiling | Highly selective at the lower concentration |
Data is illustrative based on the description in Rimel et al. for SY-351, where CDK7 was the only kinase inhibited more than 50% at 0.2 µM out of 252 kinases tested.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for determining kinase selectivity.
Protocol 1: In Vitro Biochemical Kinase Assay (for IC50 Determination)
This protocol is a generalized representation for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.
-
Reagents and Materials :
-
Purified recombinant kinase complexes (e.g., CDK7/CycH/MAT1, CDK2/CycE, CDK9/CycT1).
-
Kinase-specific substrate (peptide or protein).
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Test inhibitor (e.g., YKL-5-124) at various concentrations.
-
Kinase reaction buffer.
-
Filter plates and wash buffer.
-
Scintillation counter.
-
-
Procedure :
-
The inhibitor is serially diluted and pre-incubated with the kinase enzyme in the reaction buffer for a defined period.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 25-30°C).
-
The reaction is stopped, typically by adding a solution like phosphoric acid.
-
The phosphorylated substrate is captured on a filter plate.
-
Unreacted ATP is washed away.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis :
-
The percentage of kinase activity is calculated relative to a DMSO control.
-
The data is plotted as percent inhibition versus inhibitor concentration.
-
The IC50 value is determined using a non-linear regression model.
-
Protocol 2: KiNativ™ in situ Kinase Profiling
This method assesses the binding of an inhibitor to a large panel of kinases directly in a cellular lysate, providing a broad view of selectivity.
-
Reagents and Materials :
-
Cell lysate (e.g., from A549 cells).
-
Test inhibitor (e.g., SY-351) at one or more concentrations.
-
Biotinylated, active-site directed probes.
-
Streptavidin-agarose beads.
-
Trypsin for protein digestion.
-
LC-MS/MS instrumentation for proteomic analysis.
-
-
Procedure :
-
The cell lysate is treated with the test inhibitor or a vehicle control (DMSO).
-
A biotinylated acyl-phosphate probe, which covalently modifies the catalytic lysine in the ATP-binding pocket of kinases, is added to the lysate. The inhibitor will compete with the probe for binding.
-
The probe-labeled proteins are enriched using streptavidin-agarose beads.
-
The enriched proteins are digested into peptides using trypsin.
-
The resulting peptides are analyzed by LC-MS/MS to identify and quantify the probe-labeled kinases.
-
-
Data Analysis :
-
The abundance of each kinase is compared between the inhibitor-treated and control samples.
-
The percent inhibition is calculated based on the reduction in the signal for each kinase in the presence of the inhibitor. This reflects the ability of the inhibitor to prevent the probe from binding.
-
Visualizations: Pathways and Workflows
CDK7 Signaling Pathway and Inhibition
The following diagram illustrates the dual functions of CDK7 in cell cycle control and transcription, and the point of intervention by a selective inhibitor.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general process for determining the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CDK7 Inhibition on Super-Enhancer-Driven Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the effects of Cyclin-Dependent Kinase 7 (CDK7) inhibition on super-enhancer-driven transcription. As of this writing, specific public data for "Cdk7-IN-21" is limited. Therefore, this document utilizes data from well-characterized, potent, and selective CDK7 inhibitors, such as THZ1 and YKL-5-124, to provide a representative and in-depth overview of the core principles and methodologies in this area of research.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that functions at the intersection of cell cycle control and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs involved in cell cycle progression.[1][3] Crucially, CDK7 is also a subunit of the general transcription factor TFIIH, where it plays a pivotal role in initiating and regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).
Super-enhancers are large clusters of enhancers that drive high-level expression of genes essential for cell identity and, in disease states, oncogenes. These genomic regions are densely occupied by transcription factors, co-factors, and the transcriptional machinery, including CDK7. The heightened reliance of cancer cells on the continuous, high-level transcription of oncogenes driven by super-enhancers presents a therapeutic vulnerability.
This guide explores the mechanism and impact of CDK7 inhibition on super-enhancer-driven transcription, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Core Mechanism: CDK7 Inhibition and Transcriptional Dysregulation
The primary mechanism by which CDK7 inhibitors impact super-enhancer-driven transcription is through the disruption of RNA Polymerase II (Pol II) function. CDK7-mediated phosphorylation of the Pol II CTD at serine 5 (Ser5) and serine 7 (Ser7) is a prerequisite for transcription initiation and promoter escape. By inhibiting the kinase activity of CDK7, compounds like THZ1 lead to a dose-dependent decrease in Pol II CTD phosphorylation.
This inhibition has a disproportionately potent effect on genes regulated by super-enhancers. The high concentration of transcriptional machinery at these sites makes them exquisitely sensitive to perturbations in transcriptional processes. Consequently, CDK7 inhibition leads to a selective downregulation of super-enhancer-associated genes, many of which are key oncogenic drivers such as MYC.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of CDK7 inhibitors on various cancer cell lines.
Table 1: Effect of CDK7 Inhibitor (THZ1) on Cell Viability
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Kelly | Neuroblastoma (MYCN-amplified) | 50 | |
| NGP | Neuroblastoma (MYCN-amplified) | 25 | |
| SK-N-AS | Neuroblastoma (MYCN-non-amplified) | >1000 | |
| HCC1806 | Triple-Negative Breast Cancer | 12.5 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 | |
| MCF7 | ER+ Breast Cancer | >1000 |
Table 2: Effect of CDK7 Inhibitor (THZ1) on RNA Polymerase II Phosphorylation
| Cell Line | Phosphorylation Site | Inhibition Concentration (nM) | % Reduction | Reference |
| OVCAR8 | p-Pol II Ser2 | 250 | ~75% | |
| OVCAR8 | p-Pol II Ser5 | 250 | ~90% | |
| OVCAR8 | p-Pol II Ser7 | 250 | ~80% | |
| SK-BR-3 | p-Pol II Ser2 | 500 | Significant | |
| SK-BR-3 | p-Pol II Ser5 | 500 | Significant | |
| SK-BR-3 | p-Pol II Ser7 | 500 | Significant |
Table 3: Effect of CDK7 Inhibitor (THZ1) on Super-Enhancer-Associated Gene Expression
| Cell Line | Gene | Inhibition Concentration (nM) | Fold Change (mRNA) | Reference |
| Kelly | MYCN | 50 | ~ -4 | |
| NGP | MYCN | 50 | ~ -3.5 | |
| HCC1806 | MYC | 50 | ~ -2 | |
| MDA-MB-231 | FOSL1 | 50 | ~ -2.5 |
Visualizing the Core Mechanisms and Workflows
Signaling Pathway of CDK7 in Super-Enhancer-Driven Transcription
Caption: CDK7's role in super-enhancer-driven transcription and its inhibition.
Experimental Workflow for Assessing this compound's Impact
Caption: A typical experimental workflow for evaluating a CDK7 inhibitor.
Detailed Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for assessing the genome-wide occupancy of proteins like H3K27ac (a marker of active enhancers), BRD4, and RNA Pol II.
-
Cell Culture and Treatment: Plate cancer cells (e.g., Kelly, HCC1806) at an appropriate density. Treat with this compound or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-H3K27ac, anti-BRD4, anti-Pol II Ser5-P).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome. Use software like MACS2 to call peaks. Identify super-enhancers using algorithms that stitch together constituent enhancers in close proximity.
RNA-sequencing (RNA-seq)
This protocol is for analyzing global changes in gene expression following CDK7 inhibition.
-
Cell Culture and Treatment: Treat cells with this compound or vehicle as described for ChIP-seq.
-
RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit. Ensure high quality RNA with a RIN > 8.
-
Library Preparation: Deplete ribosomal RNA (rRNA). Construct a sequencing library from the remaining RNA, which includes mRNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align reads to the reference genome. Quantify gene expression levels (e.g., as transcripts per million - TPM). Perform differential gene expression analysis between this compound-treated and vehicle-treated samples. Use Gene Set Enrichment Analysis (GSEA) to identify enriched pathways and gene sets.
Western Blotting
This protocol is for validating the inhibition of CDK7 activity by measuring the phosphorylation status of its substrates.
-
Cell Culture and Treatment: Treat cells with a dose range of this compound or vehicle for a specified time.
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Pol II Ser5, anti-p-Pol II Ser2, anti-MYC, anti-GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
Inhibition of CDK7 represents a promising therapeutic strategy for cancers driven by super-enhancer-mediated oncogene expression. By disrupting the fundamental process of transcription, CDK7 inhibitors can selectively silence the genes that are most critical for cancer cell proliferation and survival. The methodologies outlined in this guide provide a framework for the preclinical evaluation of novel CDK7 inhibitors like this compound, enabling a thorough characterization of their mechanism of action and therapeutic potential. Further research into the nuances of CDK7 inhibition will continue to inform the development of this important class of anti-cancer agents.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-21 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for navigating the different phases of the cell cycle.[3][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription. Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a compelling therapeutic target.
Cdk7-IN-21 is a small molecule inhibitor designed to target the kinase activity of CDK7. By inhibiting CDK7, this compound can simultaneously disrupt cell cycle progression and transcription, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its biological effects. While specific data for this compound is emerging, the provided protocols are based on established methodologies for other well-characterized CDK7 inhibitors, such as THZ1 and Cdk7-IN-8, and can be readily adapted.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of various CDK7 inhibitors across different cancer cell lines to provide a reference for the expected potency of compounds targeting CDK7.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| THZ1 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08 | Not Specified | |
| THZ1 | AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7 | Not Specified | |
| THZ1 | Panel of 13 breast cancer cell lines | Breast Cancer | 80 - 300 | 2 days | |
| THZ1 | MEC1 | Chronic Lymphocytic Leukemia | 45 | Not Specified | |
| THZ1 | MEC2 | Chronic Lymphocytic Leukemia | 30 | Not Specified | |
| Cdk7-IN-8 | - | - | 54.29 | - | |
| YKL-5-124 | - | - | 9.7 | - | |
| BS-181 | - | - | 21 | - | |
| CT7001 | - | - | 40 | - |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Selected cancer cell line(s)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold or 3-fold dilutions.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of RNA Pol II CTD and the expression of key cell cycle proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II CTD Ser2/5/7, anti-CDK1, anti-Cyclin B1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Cell Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Mandatory Visualization
Caption: Dual-function signaling pathway of CDK7 and point of inhibition by this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-21 in In Vivo Xenograft Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions as a master regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[2][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription. In numerous cancers, there is a heightened reliance on transcriptional activity, making CDK7 a compelling therapeutic target.
Cdk7-IN-21 is a potent and selective inhibitor of CDK7, demonstrating significant anti-tumor activity in various preclinical cancer models. These application notes provide a comprehensive guide and detailed protocols for utilizing this compound in in vivo xenograft models to evaluate its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize representative in vitro and in vivo efficacy data for a typical CDK7 inhibitor, which can be used as a reference for studies with this compound.
Table 1: In Vitro IC50 Values for a Representative CDK7 Inhibitor
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 25.26 |
| OVCAR-3 | Ovarian Cancer | 45.31 |
| HCC70 | Triple-Negative Breast Cancer | 50.85 |
| HCC1806 | Triple-Negative Breast Cancer | 44.47 |
Table 2: In Vivo Efficacy of a Representative CDK7 Inhibitor in a Xenograft Model
| Parameter | Value |
| Animal Model | Nude or SCID mice |
| Drug | This compound (Hypothetical Data) |
| Dosage | 25 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Schedule | Once daily (qd) for 21 days |
| Tumor Growth Inhibition (TGI) | 81.9% |
Signaling Pathway
The diagram below illustrates the dual role of CDK7 in cell cycle regulation and transcription, which are the primary targets of inhibition by this compound.
Caption: this compound inhibits the dual functions of CDK7 in transcription and cell cycle control.
Experimental Protocols
The following protocols provide a framework for conducting in vivo xenograft studies with this compound. These can be adapted based on the specific cell line and research objectives.
Protocol 1: Subcutaneous HCT116 Colorectal Carcinoma Xenograft Model
This protocol details the establishment of a subcutaneous HCT116 xenograft model and subsequent treatment with this compound.
Materials:
-
HCT116 cells
-
Athymic nude or SCID mice (6-8 weeks old)
-
Sterile PBS
-
Matrigel
-
Trypsin-EDTA
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
Procedure:
-
Cell Preparation:
-
Culture HCT116 cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare a stock solution of this compound in a suitable solvent and dilute to the final concentration in the oral vehicle.
-
Administer this compound at a dose of 25 mg/kg body weight via oral gavage once daily for 21 days.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Suggested Analyses:
-
Immunohistochemistry (IHC)/Western Blot: Analyze the phosphorylation status of RNA Polymerase II (Ser5/7) and levels of cell cycle proteins (e.g., Cyclin B1, p-CDK1) to confirm the on-target effect of this compound.
-
Histology: Perform H&E staining to assess tumor morphology and necrosis.
Protocol 2: Ovarian Cancer OVCAR-3 Xenograft Model
This protocol outlines the procedure for establishing and treating an OVCAR-3 ovarian cancer xenograft model.
Materials:
-
OVCAR-3 cells
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Preparation:
-
Follow the cell preparation steps as described in Protocol 1. A typical injection volume would contain 5 x 10⁶ OVCAR-3 cells in a 1:1 PBS and Matrigel suspension.
-
-
Tumor Implantation and Monitoring:
-
The procedure is similar to the HCT116 model. Inject the cell suspension subcutaneously into the flank of female athymic nude or NOD/SCID mice.
-
-
Treatment:
-
Once tumors are established (100-150 mm³), begin treatment with this compound (e.g., 25 mg/kg, p.o., qd) and a vehicle control as described in Protocol 1.
-
-
Endpoint Analysis:
-
Similar to the HCT116 model, collect tumors at the study endpoint for weight measurement and further molecular analysis to assess drug efficacy and mechanism of action.
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo xenograft study with this compound.
Caption: Workflow for a this compound in vivo xenograft study.
Conclusion
This compound is a promising anti-cancer agent with the potential for significant in vivo efficacy. The provided protocols and data serve as a valuable resource for researchers to further investigate the therapeutic potential of this compound in various cancer xenograft models. Careful experimental design and adherence to detailed protocols are essential for obtaining reproducible and meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Cdk7 Target Engagement with Cdk7-IN-21: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the target engagement of Cdk7-IN-21, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), using Western blot analysis. The protocol focuses on monitoring the phosphorylation status of downstream targets of CDK7, which serves as a reliable indicator of the inhibitor's efficacy in a cellular context.
Introduction to Cdk7 and its Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[1][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for the initiation and elongation of transcription.[4]
Given its central role in these processes, CDK7 has emerged as a promising therapeutic target in oncology. Inhibitors like this compound are designed to block the kinase activity of CDK7, leading to cell cycle arrest and suppression of the transcription of key oncogenes. This protocol outlines a method to verify the engagement of this compound with its target by observing the expected decrease in phosphorylation of its downstream substrates.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of CDK7 in both the cell cycle and transcription, and the inhibitory effect of this compound. CDK7, as part of the CAK complex, activates other CDKs by phosphorylating their T-loop. As a component of TFIIH, it phosphorylates the CTD of RNA Polymerase II. This compound inhibits these phosphorylation events.
Caption: CDK7-mediated cell cycle and transcription control and its inhibition by this compound.
Experimental Protocol: Western Blot for Cdk7 Target Engagement
This protocol provides a step-by-step guide for a Western blot experiment to measure the phosphorylation levels of CDK7 targets.
1. Cell Culture and Treatment
-
Seed the cancer cell line of interest (e.g., a line known to be sensitive to CDK7 inhibition) in 6-well plates.
-
Allow cells to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.
2. Cell Lysis and Protein Quantification
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-CDK1 (Thr161)
-
p-CDK2 (Thr160)
-
p-RNA Polymerase II CTD (Ser5)
-
Total CDK1, CDK2, and RNA Polymerase II as loading controls
-
GAPDH or β-actin as a housekeeping gene loading control
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis.
Caption: Workflow for Western blot analysis of CDK7 target engagement.
Data Presentation
The efficacy of this compound can be quantified by measuring the band intensities of the phosphorylated proteins relative to the total protein or a loading control. The results can be summarized in a table for clear comparison. The following table provides illustrative data on the dose-dependent effect of a CDK7 inhibitor on the phosphorylation of its downstream targets.
| This compound (nM) | Relative p-CDK2 (Thr160) Level | Relative p-RNAPII (Ser5) Level |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.85 | 0.90 |
| 50 | 0.50 | 0.65 |
| 100 | 0.25 | 0.30 |
| 500 | 0.10 | 0.15 |
Data are hypothetical and for illustrative purposes only. Values represent the mean of three independent experiments and are normalized to the vehicle control.
This Western blot protocol provides a robust method for assessing the target engagement of this compound. A dose-dependent decrease in the phosphorylation of CDK7 substrates, such as CDK2 and RNA Polymerase II, confirms the on-target activity of the inhibitor. This assay is a valuable tool for researchers in both academic and industrial settings for the preclinical evaluation of CDK7 inhibitors.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk7-IN-21 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK7, therefore, offers a powerful strategy to simultaneously disrupt two fundamental processes that are often dysregulated in cancer.
Cdk7-IN-21 is a potent and selective inhibitor of CDK7. While specific preclinical and clinical data on the combination of this compound with other therapeutics are not yet widely available in the public domain, extensive research on other selective CDK7 inhibitors, such as THZ1 and SY-5609, has demonstrated significant synergistic anti-tumor effects when combined with various cancer treatments. This document provides a comprehensive overview of the rationale, supporting data from representative CDK7 inhibitors, and detailed protocols for evaluating the combination of this compound with other cancer therapeutics.
Rationale for Combination Therapies
The dual mechanism of action of CDK7 inhibitors provides a strong basis for combination therapies. By targeting both cell cycle machinery and transcriptional addiction, CDK7 inhibitors can potentiate the effects of other anti-cancer agents and overcome mechanisms of resistance. Key combination strategies include:
-
Targeting Apoptotic Pathways: Combining CDK7 inhibitors with BCL-2 inhibitors (e.g., Venetoclax) has shown synergy in hematological malignancies. CDK7 inhibition can downregulate the expression of anti-apoptotic proteins, thereby sensitizing cancer cells to BCL-2 inhibition.
-
Inhibiting Oncogenic Signaling Pathways: Combination with inhibitors of key signaling pathways, such as MEK inhibitors in KRAS-mutant cancers or tyrosine kinase inhibitors (TKIs) in neuroblastoma, can lead to a more profound and durable anti-tumor response.[1]
-
Overcoming Endocrine Resistance: In hormone-receptor-positive breast cancers, combining CDK7 inhibitors with endocrine therapies like fulvestrant has shown promise in overcoming resistance.[2]
-
Enhancing DNA Damage: Combination with topoisomerase I inhibitors has demonstrated synergistic effects in small cell lung cancer by impairing the repair of DNA-protein cross-links.[3][4]
Data Presentation: Efficacy of CDK7 Inhibitors in Combination
The following tables summarize quantitative data from preclinical studies of representative CDK7 inhibitors in combination with other anti-cancer agents. This data can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: In Vitro Efficacy of THZ1 in Combination with Other Therapeutics
| Cancer Type | Cell Line | Combination Agent | IC50 (nM) of THZ1 (Single Agent) | IC50 (nM) of THZ1 (in Combination) | Synergy Assessment | Reference |
| Neuroblastoma (MYCN-amplified) | Kelly | Ponatinib (TKI) | Not Specified | Not Specified | Synergistic apoptosis induction | [1] |
| Neuroblastoma (MYCN-amplified) | NGP | Lapatinib (TKI) | Not Specified | Not Specified | Synergistic apoptosis induction | |
| Small Cell Lung Cancer | H69 | Topotecan (Topo I Inhibitor) | Not Specified | Not Specified | Synergistic cytotoxicity | |
| Breast Cancer (TNBC) | MDA-MB-231 | Erlotinib (EGFR Inhibitor) | ~150 | Not Specified | Synergistic growth inhibition | |
| Breast Cancer (ER+) | MCF7 | Erlotinib (EGFR Inhibitor) | ~200 | Not Specified | Additive/Synergistic effect |
Table 2: In Vivo Efficacy of Cdk7-IN-8 in a Xenograft Model (Single Agent)
| Parameter | Value |
| Animal Model | Male ICR Mice |
| Drug | Cdk7-IN-8 |
| Dosage | 25 mg/kg |
| Administration Route | Oral (p.o.) |
| Dosing Schedule | Once daily (qd) for 21 days |
| Tumor Growth Inhibition (TGI) | 81.9% |
| Data sourced from MedchemExpress and serves as a reference for the in vivo potential of potent CDK7 inhibitors. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound in combination with other cancer therapeutics.
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
Objective: To determine the effect of this compound, a combination agent, and their combination on the viability of cancer cells and to calculate synergy scores.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Combination therapeutic agent (dissolved in a suitable solvent)
-
96-well white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat cells with this compound alone, the combination agent alone, and in a fixed-ratio combination across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with another therapeutic agent.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound, the combination agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Protocol 3: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation (e.g., HCT116 colorectal cancer)
-
Matrigel
-
This compound
-
Combination agent
-
Vehicle for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
-
Drug Administration:
-
Prepare this compound and the combination agent in the appropriate vehicle.
-
Administer the treatments according to the predetermined dosage and schedule (e.g., this compound at 25 mg/kg, oral gavage, once daily).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint Analysis:
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumor tissue can be collected for pharmacodynamic marker analysis (e.g., Western blot, IHC).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of this compound action on cell cycle and transcription.
Caption: Workflow for evaluating this compound combination therapy.
Caption: Conceptual diagram of synergistic action.
References
- 1. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling Synthetic Lethal Partners of CDK7 with Cdk7-IN-21 through CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective inhibitor Cdk7-IN-21 in conjunction with CRISPR-Cas9 genome-wide screening to identify synthetic lethal interactions. Cyclin-dependent kinase 7 (CDK7) is a pivotal regulator of transcription and cell cycle progression, making it a compelling therapeutic target in oncology.[1][2][3] By inhibiting CDK7, cancer cells can be sensitized to the loss of other genes, a concept known as synthetic lethality, which opens new avenues for combination therapies.[4] This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies for such screens.
Introduction to CDK7 and Synthetic Lethality
CDK7 is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. Given its central role in both transcription and cell division, CDK7 has emerged as a promising target for cancer therapy.
Synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is tolerated. CRISPR-Cas9 technology has revolutionized the systematic identification of these interactions on a genome-wide scale. By treating a population of cells, each with a single gene knockout, with a specific inhibitor like this compound, genes that are essential for survival only in the presence of CDK7 inhibition can be identified. These "hits" represent potential targets for combination therapies that could be more effective and selective than single-agent treatments.
Data Presentation: Representative Synthetic Lethal Candidates with CDK7 Inhibition
While specific quantitative data for a CRISPR-Cas9 screen with this compound is not yet publicly available, the following table presents a curated list of potential synthetic lethal partners of CDK7 based on its known functions and data from screens with other CDK7 inhibitors. This table serves as a template for presenting results from a this compound screen. The data is typically presented as a ranked list of genes, with scores indicating the strength of the synthetic lethal interaction.
| Gene Symbol | Gene Name | Functional Class | CRISPR Score (e.g., LFC) | p-value |
| Example 1 | Example Gene 1 | DNA Damage Response | -2.5 | < 0.001 |
| Example 2 | Example Gene 2 | Cell Cycle Checkpoint | -2.2 | < 0.001 |
| Example 3 | Example Gene 3 | Transcriptional Regulation | -1.9 | < 0.005 |
| Example 4 | Example Gene 4 | Splicing | -1.7 | < 0.01 |
| Example 5 | Example Gene 5 | Metabolism | -1.5 | < 0.01 |
Note: The Log Fold Change (LFC) represents the depletion of sgRNAs targeting a specific gene in the this compound treated population compared to the control. A more negative LFC indicates a stronger synthetic lethal interaction.
Experimental Protocols
This section provides a detailed, generalized protocol for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetically lethal with this compound.
Protocol 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Line Selection: Choose a cancer cell line of interest that is sensitive to CDK7 inhibition. It is recommended to first determine the IC50 of this compound for the selected cell line using a cell viability assay (e.g., CellTiter-Glo®).
-
Cas9 Expression: Generate a stable cell line expressing the Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection.
-
sgRNA Library: Obtain a genome-wide sgRNA library in a lentiviral vector. Libraries targeting the human kinome or specific pathways can also be used for more focused screens.
-
Lentivirus Production: Produce high-titer lentivirus for the sgRNA library by transfecting packaging cells (e.g., HEK293T) with the library plasmid and packaging plasmids.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic for the sgRNA library vector.
Protocol 2: CRISPR-Cas9 Synthetic Lethality Screen with this compound
-
Initial Cell Plating: Plate the transduced cell population at a sufficient density to maintain a high representation of the sgRNA library (at least 500 cells per sgRNA).
-
Treatment Groups: Divide the cells into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound. The concentration of this compound should be predetermined to cause partial growth inhibition (e.g., GI20-GI50) to maximize the window for identifying synthetic lethal interactions.
-
Time Course: Culture the cells for a sufficient period to allow for the depletion of cells with synthetic lethal knockouts. This is typically 14-21 days, with the cells being passaged as needed.
-
Sample Collection: Harvest cells at the beginning of the experiment (T0) and at the end of the treatment period from both control and this compound-treated populations.
-
Genomic DNA Extraction: Isolate genomic DNA from the collected cell pellets.
Protocol 3: Next-Generation Sequencing and Data Analysis
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that flank the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons using a high-throughput sequencing platform.
-
Data Analysis:
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Log Fold Change (LFC) Calculation: Calculate the LFC of each sgRNA in the endpoint samples relative to the T0 sample.
-
Hit Identification: Use statistical methods (e.g., MAGeCK) to identify genes for which the targeting sgRNAs are significantly depleted in the this compound-treated group compared to the control group.
-
Pathway Analysis: Perform pathway enrichment analysis on the identified synthetic lethal hits to understand the biological processes that are essential for survival in the context of CDK7 inhibition.
-
Mandatory Visualizations
CDK7 Signaling Pathway and Point of Inhibition
Caption: Simplified CDK7 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for CRISPR-Cas9 Synthetic Lethality Screen
Caption: Workflow for a CRISPR-Cas9 synthetic lethality screen with a small molecule inhibitor.
References
- 1. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 4. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Phosphoproteomics to Identify Cdk7 Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2] It functions as a CDK-activating kinase (CAK), essential for the activation of other CDKs that drive cell cycle progression.[3] Additionally, Cdk7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[2][4] Given its central role in these fundamental cellular processes, Cdk7 has emerged as a promising target for cancer therapy.
The identification of Cdk7 substrates is crucial for understanding its biological functions and the downstream effects of its inhibition. Quantitative phosphoproteomics, a powerful mass spectrometry-based technique, allows for the global and quantitative analysis of protein phosphorylation in response to specific perturbations, such as treatment with a kinase inhibitor. This document provides detailed application notes and protocols for utilizing quantitative phosphoproteomics to identify substrates of Cdk7, using a covalent inhibitor as a tool.
Data Presentation: High-Confidence Cdk7 Substrates Identified by Quantitative Phosphoproteomics
The following table summarizes high-confidence Cdk7 substrates identified in human cells using a covalent Cdk7 inhibitor, SY-351, and a quantitative phosphoproteomics approach based on Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In this study, treatment with the inhibitor led to a significant decrease in the phosphorylation of these proteins, identifying them as direct or indirect substrates of Cdk7. The study quantified nearly 40,000 phosphosites, with 621 showing a significant decrease upon Cdk7 inhibition.
| Protein | Description | Putative Function |
| Transcription-Associated Kinases | ||
| CDK9 | Cyclin-dependent kinase 9 | Component of P-TEFb, regulates transcription elongation. |
| CDK12 | Cyclin-dependent kinase 12 | Involved in transcription elongation and RNA processing. |
| CDK13 | Cyclin-dependent kinase 13 | Regulates transcription and splicing. |
| Splicing and RNA Processing Factors | ||
| SF3B1 | Splicing factor 3B subunit 1 | Core component of the spliceosome. |
| U2AF2 | U2 small nuclear RNA auxiliary factor 2 | Involved in the recognition of the 3' splice site. |
| Other Transcription-Related Factors | ||
| POLR2A | RNA polymerase II subunit A | Catalytic subunit of RNA polymerase II. |
| SPT5/SUPT5H | Transcription elongation factor SPT5 | Regulates transcription elongation and RNA processing. |
Experimental Protocols
This section provides a detailed protocol for a SILAC-based quantitative phosphoproteomics experiment to identify Cdk7 substrates upon treatment with an inhibitor.
SILAC Labeling of Cells
This protocol is a crucial first step to metabolically label the cellular proteome for quantitative analysis.
-
Cell Culture: Culture two populations of a human cell line (e.g., HL60) in parallel.
-
Media Preparation:
-
"Light" Medium: DMEM for SILAC, supplemented with normal ("light") L-lysine and L-arginine.
-
"Heavy" Medium: DMEM for SILAC, supplemented with stable isotope-labeled ("heavy") L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄).
-
Both media should be supplemented with 10% dialyzed fetal bovine serum.
-
-
Metabolic Labeling: Grow the cells for at least five to six cell divisions in their respective "light" or "heavy" media to ensure complete incorporation of the labeled amino acids.
-
Labeling Efficiency Check: After the final passage, confirm labeling efficiency (ideally >95%) by mass spectrometry analysis of a small protein lysate aliquot.
Cdk7 Inhibition and Cell Lysis
-
Inhibitor Treatment:
-
Treat the "heavy"-labeled cells with the Cdk7 inhibitor (e.g., 50 nM SY-351) for a predetermined time (e.g., 6 hours).
-
Treat the "light"-labeled cells with the vehicle (e.g., DMSO) as a control.
-
-
Cell Harvesting: Harvest both cell populations.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1 mM sodium fluoride, 1 mM beta-glycerophosphate, and protease inhibitors).
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Clarify the lysates by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay).
-
Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.
Protein Digestion and Phosphopeptide Enrichment
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the mixed lysate with dithiothreitol (DTT).
-
Alkylate the free cysteines with iodoacetamide.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M.
-
Digest the proteins overnight at 37°C with a protease such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Enrich for phosphopeptides using Titanium Dioxide (TiO₂) affinity chromatography. This method selectively captures phosphopeptides for subsequent analysis.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Identify peptides and proteins by searching the data against a human protein database.
-
Quantify the relative abundance of phosphopeptides by comparing the signal intensities of the "heavy" and "light" isotopic pairs.
-
Identify potential Cdk7 substrates as phosphopeptides that show a significant and reproducible decrease in abundance in the inhibitor-treated ("heavy") sample compared to the control ("light") sample.
-
Visualizations
Experimental Workflow
Caption: Workflow for SILAC-based quantitative phosphoproteomics.
Cdk7 Signaling Pathway
Caption: Dual roles of Cdk7 in transcription and cell cycle control.
Logical Relationship of the Experiment
Caption: Logic of identifying Cdk7 substrates via inhibition.
References
Application Notes and Protocols for Cell Proliferation Assay Using a Cdk7 Inhibitor on Triple-Negative Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets makes it difficult to treat with targeted therapies. Recent research has highlighted the dependency of TNBC cells on the transcriptional master regulator, Cyclin-Dependent Kinase 7 (Cdk7), making it a promising therapeutic target.[1][2]
Cdk7 is a crucial component of the transcription factor IIH (TFIIH) complex and the Cdk-activating kinase (CAK) complex. In its role within TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription. As part of the CAK complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] TNBC cells exhibit a high reliance on continuous transcription of a key set of genes, a phenomenon known as transcriptional addiction, rendering them exceptionally sensitive to Cdk7 inhibition.[1]
This document provides a detailed protocol for assessing the anti-proliferative effects of a Cdk7 inhibitor on TNBC cell lines using a common cell viability assay. While the focus of this application note is on the well-characterized Cdk7 inhibitor THZ1, the principles and methods can be adapted for other Cdk7 inhibitors, such as Cdk7-IN-21.
Data Presentation: Anti-proliferative Activity of THZ1 in TNBC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the Cdk7 inhibitor THZ1 in various triple-negative breast cancer cell lines, demonstrating the potent anti-proliferative effect of Cdk7 inhibition in this breast cancer subtype.
| Cell Line | Subtype | IC50 (nM) after 48h Treatment | Reference |
| MDA-MB-468 | TNBC | < 70 | [1] |
| MDA-MB-231 | TNBC | < 70 | |
| BT-549 | TNBC | < 70 | |
| Hs578T | TNBC | < 70 |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time. The provided data should be used as a reference for designing experiments.
Experimental Protocols
This section outlines a detailed protocol for a cell proliferation assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to evaluate the effect of a Cdk7 inhibitor on TNBC cells.
Materials
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Cdk7 inhibitor (e.g., THZ1 or this compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well cell culture plates, sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Methods
1. Cell Culture and Seeding:
-
Culture TNBC cells in T-75 flasks with complete medium in a humidified incubator.
-
When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the Cdk7 inhibitor in DMSO (e.g., 10 mM). For this compound, solubility in DMSO is 125 mg/mL (279.06 mM).
-
Prepare serial dilutions of the Cdk7 inhibitor in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 1 nM to 10 µM) to determine the IC50.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Cdk7 inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
3. MTT Assay:
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
Mandatory Visualizations
Cdk7 Signaling Pathway in TNBC
References
Application Notes and Protocols: Apoptosis Induction Analysis with Cdk7-IN-21 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, which is essential for the transcription of numerous genes, including those vital for the survival and proliferation of cancer cells.[1] Cdk7-IN-21 is a small molecule inhibitor of CDK7 that disrupts these processes, leading to cell cycle arrest and the induction of apoptosis in cancer cells. These application notes provide a comprehensive guide to utilizing this compound for apoptosis studies, including detailed protocols for key experimental analyses.
Mechanism of Action: this compound Induced Apoptosis
This compound induces apoptosis in cancer cells through a multi-faceted mechanism stemming from the inhibition of its kinase activity. This leads to two primary downstream effects:
-
Transcriptional Inhibition: Cancer cells often exhibit a high dependency on the continuous transcription of anti-apoptotic and pro-survival genes. By inhibiting CDK7, this compound blocks the phosphorylation of RNA polymerase II, leading to a rapid decrease in the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2.[2][3] This transcriptional suppression shifts the cellular balance towards apoptosis.
-
Cell Cycle Arrest: this compound prevents the activation of cell cycle-associated CDKs (CDK1, CDK2, CDK4, and CDK6) by inhibiting the CAK complex.[2] This leads to a halt in cell cycle progression, which can independently trigger apoptotic pathways.
The induction of apoptosis by this compound can be mediated through key tumor suppressor pathways, including the p53 and the Retinoblastoma (Rb)-E2F pathways.
-
p53 Pathway Activation: In cancer cells with wild-type p53, CDK7 inhibition has been shown to activate the p53 transcriptional program.[4] Activated p53 can then induce the expression of pro-apoptotic genes, contributing to cell death.
-
Disruption of the Rb-E2F Pathway: CDK7 is a critical regulator of the Rb-E2F pathway, which controls the G1/S phase transition of the cell cycle. Inhibition of CDK7 disrupts this pathway, leading to cell cycle arrest and, in some contexts, apoptosis.
Data Presentation: Efficacy of CDK7 Inhibitors in Inducing Apoptosis
Disclaimer: The following data is compiled from studies using close analogues of this compound, such as THZ1 and YKL-5-124, and is intended to be representative of the expected effects of selective CDK7 inhibition.
Table 1: IC50 Values of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference |
| THZ1 | Glioblastoma | Various GBM cell lines | 13 - 84 | |
| YKL-5-124 | Multiple Myeloma | MM cell lines (n=30) | Varies | |
| SY-1365 | ER+ Breast Cancer | T47D, MCF7 | Varies |
Table 2: Apoptosis Induction by CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Concentration | Treatment Time (hr) | % Apoptotic Cells (Annexin V+) | Reference |
| THZ1 | HuCCT1 (Cholangiocarcinoma) | Not specified | Not specified | Massive increase vs. control | |
| ICEC0942 | HCT116 (Colon Cancer) | 0.5 µM | 24 | Increased vs. control | |
| YKL-5-124 | Primary Multiple Myeloma Cells | 500 nM | 72 | Increased vs. control |
Table 3: Effect of CDK7 Inhibitors on Apoptosis Markers
| Inhibitor | Cell Line | Effect | Reference |
| THZ1 | HuCCT1 | Enhanced Caspase 3/7 activity, increased PARP cleavage | |
| ICEC0942 | HCT116 | Increased Caspase 3/7 activity, increased PARP cleavage | |
| SY-1365 | MCF7 PalboR | Increased p53 and p21 levels |
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Protocols
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Collect the supernatant containing any floating cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Cancer cells treated with this compound in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described above.
-
Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each sample using a luminometer.
Data Analysis: Normalize the luminescence signal to cell number (can be determined in a parallel plate using a viability assay like CellTiter-Glo®) and express as a fold change relative to the vehicle control.
Western Blot Analysis for Apoptosis Markers
Principle: Western blotting allows for the detection of changes in the expression levels and cleavage of key proteins involved in apoptosis, such as PARP, caspases, and Bcl-2 family members.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: An increase in the cleaved forms of PARP and caspase-3, and a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins are indicative of apoptosis induction.
Conclusion
This compound is a potent tool for inducing apoptosis in cancer cells through the dual inhibition of transcription and cell cycle progression. The protocols outlined in these application notes provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound and to elucidate the underlying molecular mechanisms. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of CDK7 inhibition in oncology.
References
Application Notes and Protocols for Studying Transcriptional Addiction in Ovarian Cancer Using Cdk7-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer is the most lethal gynecologic malignancy, often characterized by late-stage diagnosis and the development of resistance to standard therapies.[1] A growing body of evidence suggests that many ovarian cancers exhibit "transcriptional addiction," a dependency on aberrantly active transcriptional programs for their survival and proliferation.[2][3] This dependency presents a promising therapeutic vulnerability.
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription and cell cycle progression.[4][5] It is a component of the Transcription Factor IIH (TFIIH) complex, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation. Additionally, as part of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs to drive cell cycle progression. In many cancers, including ovarian cancer, high expression of CDK7 is associated with poor prognosis.
Cdk7-IN-21 is a potent and selective inhibitor of CDK7. While much of the foundational research in ovarian cancer has been conducted with its close analog, THZ1, this compound is expected to exhibit a similar mechanism of action. These inhibitors work by covalently binding to a cysteine residue near the active site of CDK7, leading to irreversible inhibition. This inhibition disrupts the transcriptional machinery, leading to a global downregulation of transcription, with a preferential effect on genes associated with super-enhancers, which often drive the expression of key oncogenes like MYC. By suppressing these oncogenic transcriptional programs, this compound can induce cell cycle arrest and apoptosis in ovarian cancer cells.
These application notes provide a comprehensive guide for utilizing this compound to study and target transcriptional addiction in ovarian cancer. Detailed protocols for key in vitro experiments are provided to enable researchers to investigate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of the CDK7 Inhibitor THZ1 (this compound analog) in Ovarian Cancer Cell Lines
| Cell Line | Histologic Subtype | IC50 of THZ1 (nM) | Notes | Reference |
| A2780 | Serous | ~100-200 | Sensitive to THZ1-induced cytotoxicity. | |
| COV362 | Serous | ~100-200 | Sensitive to THZ1; intrinsically resistant to the BET inhibitor JQ1. | |
| ES-2 | Clear Cell | ~100-200 | Sensitive to THZ1; intrinsically resistant to JQ1. | |
| OVCA420 | Serous | ~50-100 | Highly sensitive to THZ1. | |
| COV413B | Serous | ~50-100 | Highly sensitive to THZ1. | |
| SKOV3 | Serous Adenocarcinoma | ~100-200 | Sensitive to THZ1. | |
| KURAMOCHI | High-Grade Serous | Not specified | Sensitive to THZ1, leading to downregulation of MYC. | |
| OVCAR3 | Serous Adenocarcinoma | Not specified | THZ1 treatment reduced cell proliferation. | |
| HEYA8 | Serous | Not specified | CDK7 knockdown resulted in inhibition of cell proliferation. |
Note: IC50 values are approximate and can vary based on experimental conditions such as assay duration and methodology.
Table 2: Molecular and Cellular Effects of CDK7 Inhibition in Ovarian Cancer Cells
| Parameter Assessed | Effect of CDK7 Inhibition (THZ1) | Ovarian Cancer Cell Lines Tested | Reference |
| RNAPII CTD Phosphorylation | Dose-dependent decrease in phosphorylation at Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7). | A2780, COV413B, OVCA420, KURAMOCHI, COV362 | |
| Global mRNA Levels | Dramatic decrease; 41% to 87% of active transcripts showed >1.5-fold reduction with 100 nM THZ1 for 6 hours. | COV413B, OVCA420, SKOV3 | |
| MYC Protein Expression | Decreased at ~250 nM and further abolished at higher doses. | KURAMOCHI, COV362 | |
| Cell Viability/Proliferation | Significant reduction across a broad panel of cell lines. | A2780, COV362, ES-2, and 15 others | |
| Apoptosis | Induction of apoptosis, evidenced by increased cleaved PARP. | A2780, COV413B, OVCA420 | |
| Cell Cycle | G0/G1 cell cycle arrest. | A2780 | |
| Super-enhancer-associated Genes | Preferential repression of genes associated with super-enhancers. | COV413B, OVCA420, SKOV3 |
Mandatory Visualizations
Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.
Caption: Workflow for assessing this compound's effects on ovarian cancer cells.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the concentration of this compound that inhibits 50% of cell growth (IC50) in ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV3, COV362)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Measurement (CCK-8 Assay):
-
After the 72-hour incubation, add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and CCK-8 only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of RNAPII CTD Phosphorylation and Apoptosis Markers
This protocol assesses the direct inhibitory effect of this compound on its target (p-RNAPII) and downstream apoptosis induction.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNAPII CTD (Ser2)
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser7)
-
Total RNAPII
-
Cleaved PARP
-
β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for 4 to 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape and collect the lysate, then centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (20-30 µg per lane) and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ. Normalize the levels of target proteins to the loading control.
-
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat with this compound (e.g., a concentration around the IC50 value) and a vehicle control for 24 to 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) in treated samples versus controls.
-
Protocol 4: RNA Sequencing to Analyze Transcriptional Changes
This protocol provides an overview for preparing samples for RNA-seq to identify genes and pathways affected by this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
Access to a next-generation sequencing (NGS) facility
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed cells in 6-well plates and treat with this compound (e.g., 100-250 nM) and a vehicle control for 6 hours. This short time point is crucial to capture direct transcriptional effects.
-
Harvest cells and extract total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA.
-
-
Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Determine the RNA integrity (RIN score) using a Bioanalyzer. A RIN score > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Submit high-quality RNA samples to a sequencing core facility.
-
Standard library preparation involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing is typically performed on an Illumina platform (e.g., HiSeq, NovaSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify affected biological processes, with a focus on transcription factor activity (e.g., E2F, MYC) and super-enhancer-associated gene sets.
-
References
- 1. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Assay Protocol for Determining Cdk7-IN-21 IC50: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2][3] As a component of the Cdk-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for initiating transcription. Given its central role in these fundamental cellular processes, Cdk7 has emerged as a significant target for the development of novel cancer therapies. Cdk7-IN-21 is an inhibitor of Cdk7, and this document provides a detailed protocol for determining its half-maximal inhibitory concentration (IC50) using an in vitro kinase assay.
The protocol described here is based on a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay, which is a robust and common method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Data Presentation
A summary of representative quantitative data for Cdk7 inhibitors is presented below. This data is essential for comparing the potency of different compounds.
| Inhibitor | Target Kinase | IC50 (nM) | Mechanism of Action |
| This compound | Cdk7 | To be determined by the assay | Reversible, Non-covalent (presumed) |
| THZ1 | Cdk7 | 3.2 | Covalent |
| BS-181 | Cdk7 | 21 | Reversible |
| CT7001 | Cdk7 | 40 | Reversible |
Experimental Protocols
This section outlines the detailed methodology for determining the IC50 value of this compound.
Materials and Reagents:
-
Enzyme: Recombinant human Cdk7/Cyclin H/MAT1 complex.
-
Substrate: A suitable peptide substrate for Cdk7 (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).
-
Inhibitor: this compound.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (or a similar ADP detection system).
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.
-
Plate reader: A luminometer capable of reading the output from the detection reagent.
-
DMSO: Dimethyl sulfoxide (for inhibitor dilution).
Step-by-Step Protocol:
-
Preparation of Reagents:
-
This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute these stock concentrations in the kinase assay buffer. The final concentrations should ideally span a wide range (e.g., from 1 nM to 10 µM) to generate a complete dose-response curve.
-
Enzyme Preparation: Dilute the Cdk7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be close to the Michaelis constant (Km) for Cdk7 to accurately determine the potency of ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a white 96-well plate.
-
Add 5 µL of the diluted Cdk7 enzyme to each well.
-
Optional Pre-incubation: For a reversible inhibitor, a short pre-incubation of 10-15 minutes at room temperature is generally sufficient to allow for binding equilibrium to be reached.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure that the reaction remains within the linear range (typically <20% ATP consumption).
-
-
Signal Detection (using ADP-Glo™ Assay):
-
After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.
-
Incubate at room temperature for an additional 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizations
Cdk7 Signaling Pathway
Caption: Cdk7's dual role in cell cycle and transcription.
Experimental Workflow
Caption: Workflow for the this compound in vitro kinase assay.
References
Troubleshooting & Optimization
Overcoming Cdk7-IN-21 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Cdk7-IN-21 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme that plays a dual role in two fundamental cellular processes: cell cycle progression and transcription.[1][2]
-
Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.
-
Transcription Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[1][2][3]
By inhibiting CDK7, this compound can simultaneously arrest the cell cycle and suppress the transcription of genes essential for tumor cell proliferation and survival, making it a valuable tool for cancer research.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, please adhere to the following storage and handling guidelines:
| Condition | Recommendation |
| Form | Solid powder |
| Storage Temperature | Store at -20°C for long-term storage. |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. |
| Stock Solution Storage | Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect from light. |
Q3: What is the solubility of this compound in common solvents?
While specific quantitative solubility data for this compound is limited, based on its chemical structure and data from similar CDK7 inhibitors, the following table provides a general guide. It is highly recommended to perform small-scale solubility tests before preparing large batches.
| Solvent | Expected Solubility | Notes |
| DMSO | High (Likely ≥ 40 mg/mL) | Similar Cdk7 inhibitors show high solubility in DMSO, often requiring sonication for complete dissolution. |
| Ethanol | Low to moderate | May be used for intermediate dilutions, but is generally not recommended for primary stock solutions. |
| Water/PBS | Very Low / Insoluble | This compound is a hydrophobic molecule and is not expected to be soluble in aqueous solutions. |
Troubleshooting Guide: Overcoming Solubility Issues
A common challenge when working with hydrophobic compounds like this compound is its tendency to precipitate out of solution when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.
Problem: Precipitate forms after diluting the this compound DMSO stock solution into aqueous media.
| Possible Cause | Suggested Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the aqueous solution is too high. - Solution: Lower the final concentration of this compound in your experiment. |
| Rapid Change in Solvent Polarity | The abrupt transfer from a nonpolar solvent (DMSO) to a polar solvent (aqueous buffer) causes the compound to crash out of solution. - Solution: 1. Stepwise Dilution: Perform an intermediate dilution of the DMSO stock in a solvent of intermediate polarity (e.g., ethanol or a mixture of DMSO and your final buffer) before the final dilution into the aqueous medium. 2. Increase Final DMSO Concentration (with caution): Increase the percentage of DMSO in the final working solution. However, be aware that DMSO concentrations above 0.5% can be toxic to many cell lines. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Insufficient Mixing | The compound is not dispersed quickly enough upon dilution. - Solution: When adding the this compound solution to the aqueous medium, ensure rapid and thorough mixing by vortexing or pipetting up and down immediately. |
| Low Temperature of Aqueous Medium | The solubility of many compounds decreases at lower temperatures. - Solution: Warm the aqueous buffer or cell culture medium to 37°C before adding the this compound solution. Gentle warming can help keep the compound in solution. |
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile, light-protected tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Cell Viability Assay (e.g., CCK-8 Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is advisable to start with a broad concentration range (e.g., 1 nM to 10 µM) to determine the approximate IC50. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and use a non-linear regression model to determine the IC50 value.
Protocol 3: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the purified Cdk7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human Cdk7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Dilute the Cdk7/Cyclin H/MAT1 enzyme to the desired working concentration in kinase assay buffer.
-
Prepare a solution containing the peptide substrate and ATP in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 5 µL of the diluted Cdk7 enzyme to each well.
-
Initiate the reaction by adding 10 µL of the Substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Follow the manufacturer's protocol for the ADP-Glo™ assay to stop the reaction and measure the luminescent signal.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Cdk7 Signaling Pathway
Caption: Dual roles of Cdk7 in cell cycle and transcription, and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound in a cell-based assay.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Cdk7 Inhibitors in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and troubleshoot off-target effects of Cdk7 inhibitors, using Cdk7-IN-21 as a representative agent, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other CDK7 inhibitors?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual role in regulating the cell cycle and transcription.[1][2] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[2] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step in the initiation of transcription.[3][4] this compound and similar inhibitors are designed to bind to CDK7 and block its kinase activity, leading to cell cycle arrest and inhibition of transcription.
Q2: What are the potential off-target effects of CDK7 inhibitors?
A2: While designed to be selective, many kinase inhibitors can exhibit off-target activity, particularly at higher concentrations. For CDK7 inhibitors, the most likely off-targets are structurally related kinases. For instance, some CDK7 inhibitors have shown activity against CDK12 and CDK13, which are also involved in transcriptional regulation. It is crucial to assess the selectivity profile of the specific inhibitor being used.
Q3: How can I minimize off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is essential for reliable experimental outcomes. Here are several key strategies:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to identify the lowest concentration of the inhibitor that produces the desired on-target effect.
-
Use a Negative Control Compound: Employ a structurally similar but inactive analog of the inhibitor, if available. This helps to distinguish the effects of specific CDK7 inhibition from non-specific or off-target effects of the chemical scaffold.
-
Perform Rescue Experiments: If a specific off-target is suspected, a rescue experiment can be performed. This involves overexpressing a drug-resistant mutant of the target kinase (CDK7) to see if it can reverse the observed phenotype. On-target effects should be rescued, while off-target effects will persist.
-
Orthogonal Approaches: Use multiple, structurally distinct inhibitors that target the same kinase to confirm that the observed phenotype is due to on-target inhibition.
Q4: What are the expected on-target phenotypic effects of CDK7 inhibition?
A4: On-target inhibition of CDK7 is expected to induce:
-
Cell Cycle Arrest: Primarily a G1/S phase arrest due to the inhibition of CDK-activating kinase (CAK) activity, which prevents the activation of CDKs required for cell cycle progression.
-
Transcriptional Inhibition: A decrease in the phosphorylation of the RNA Polymerase II CTD, leading to the inhibition of transcription. This can be particularly effective against cancer cells that are highly dependent on the transcription of certain oncogenes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target kinase inhibition. 2. Compound solubility issues. 3. Solvent toxicity. | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds targeting CDK7. 3. Check the solubility of your inhibitor in your cell culture media. 4. Ensure the final solvent concentration (e.g., DMSO) is not causing toxicity by including a vehicle-only control. |
| Inconsistent or unexpected experimental results. | 1. Activation of compensatory signaling pathways. 2. Inhibitor instability in culture media. 3. Poor cell permeability of the inhibitor. | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. 3. Assess the stability of the inhibitor in your specific media and conditions. 4. Consider refreshing the media with a fresh inhibitor for long-term experiments. 5. Review the physicochemical properties of the inhibitor; if poor permeability is suspected, consider a different inhibitor. |
| No observable on-target effect (e.g., no change in p-CDK1/2 levels). | 1. Incorrect inhibitor concentration (too low). 2. Incorrect timing of sample collection. 3. Degraded inhibitor stock solution. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment to identify the optimal time point for observing the effect. 3. Prepare fresh inhibitor stock solutions and store them properly in small aliquots at -80°C to avoid freeze-thaw cycles. |
Quantitative Data
Table 1: Kinase Inhibition Profile of YKL-5-124
| Kinase | IC50 (nM) |
| CDK7 | 9.7 - 53.5 |
| CDK2 | 1300 |
| CDK9 | 3020 |
| CDK12 | Inactive |
| CDK13 | Inactive |
Data sourced from studies on the selective covalent CDK7 inhibitor YKL-5-124.
Table 2: Kinase Inhibition Profile of SY-351
| Kinase | IC50 (nM) |
| CDK7/CCNH/MAT1 | 23 |
| CDK2/CCNE1 | 321 |
| CDK9/CCNT1 | 226 |
| CDK12/CCNK | 367 |
Data from in vitro kinase assays with the selective covalent CDK7 inhibitor SY-351.
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK7 Target Engagement
Objective: To assess the on-target activity of this compound by measuring the phosphorylation of downstream CDK7 substrates, such as CDK1 (p-Thr161) and CDK2 (p-Thr160).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 14 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-CDK1 (Thr161), p-CDK2 (Thr160), total CDK1, total CDK2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the treated samples to the vehicle control.
-
Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Treat cells with the desired concentrations of the inhibitor and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure absorbance at 450 nm.
-
For MTT: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and measure absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle control and its inhibition by this compound.
Caption: Logical workflow for minimizing and identifying off-target effects of this compound.
References
- 1. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected Cdk7-IN-21 experimental results
Welcome to the technical support center for Cdk7-IN-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual function in the cell. It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[1][2][3] Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation of transcription.[1][2] By inhibiting CDK7, this compound can lead to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are often overexpressed in cancer cells.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years or at 4°C for up to two years. Stock solutions should be prepared in a suitable solvent like DMSO and stored in aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles. It is recommended to protect the compound from light.
Q3: In which solvents is this compound soluble?
Q4: What are the expected on-target effects of this compound in a cellular context?
On-target inhibition of CDK7 by this compound is expected to produce the following cellular effects:
-
Cell Cycle Arrest: Inhibition of the CAK complex will prevent the activation of cell cycle-dependent kinases, leading to an arrest in the G1/S and G2/M phases of the cell cycle.
-
Transcriptional Repression: Inhibition of TFIIH-associated CDK7 will lead to a decrease in the phosphorylation of the RNA Polymerase II CTD at Serine 5 and Serine 7, resulting in the suppression of transcription of many genes, particularly those with super-enhancers.
-
Induction of Apoptosis: In cancer cells that are highly dependent on transcription for their survival, the inhibition of CDK7 can lead to programmed cell death.
Q5: What are the potential off-target effects of this compound?
While this compound is designed to be a selective inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. The most likely off-targets are structurally related kinases. For instance, the CDK7 inhibitor SY-351 has been shown to inhibit CDK12 and CDK13 at higher concentrations. It is crucial to use the lowest effective concentration of this compound to minimize off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Viability
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Ensure proper storage of the solid compound and stock solutions as recommended. Prepare fresh dilutions from a new aliquot for each experiment. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. IC50 values can vary significantly between cell lines. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and standardize your cell seeding density. |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Compound Precipitation | This compound has low aqueous solubility. Visually inspect for precipitation when diluting the DMSO stock in your cell culture medium. If precipitation occurs, try using a lower final concentration or a vehicle with a slightly higher percentage of DMSO (while staying below toxic levels). |
Issue 2: No Decrease in Phosphorylation of Downstream Targets (e.g., p-RNAPII, p-CDK1/2)
| Potential Cause | Troubleshooting Steps |
| Incorrect Antibody | Ensure you are using a validated antibody specific for the phosphorylated form of your target protein. |
| Insufficient Treatment Time or Concentration | Optimize the treatment time and concentration of this compound. A time-course and dose-response experiment can help determine the optimal conditions to observe a decrease in phosphorylation. |
| Poor Lysate Quality | Ensure that your cell lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. |
| Western Blotting Issues | Optimize your western blotting protocol, including protein transfer, antibody concentrations, and incubation times. |
Issue 3: Unexpected Cellular Phenotype or Toxicity at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The observed phenotype may be due to the inhibition of other kinases. Consider performing a kinome-wide selectivity screen to identify potential off-targets. If a specific off-target is suspected, you can perform rescue experiments by overexpressing the wild-type off-target kinase. |
| Cell Line-Specific Sensitivity | Some cell lines may be particularly sensitive to the inhibition of pathways regulated by CDK7. It is important to establish a baseline for toxicity in your specific cell line. |
| Contamination of Compound | Ensure the purity of your this compound compound. If in doubt, obtain a new batch from a reputable supplier. |
Quantitative Data
The following tables provide representative IC50 values for other well-characterized CDK7 inhibitors, which can serve as a reference for designing your experiments with this compound.
Table 1: IC50 Values of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 26.08 |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 423.7 |
| MEC1 | Chronic Lymphocytic Leukemia | 45 |
| MEC2 | Chronic Lymphocytic Leukemia | 30 |
Table 2: IC50 and EC50 Values of SY-351
| Assay Type | Target | Value (nM) |
| In vitro IC50 | CDK7/CCNH/MAT1 | 23 |
| In vitro IC50 | CDK2/CCNE1 | 321 |
| In vitro IC50 | CDK9/CCNT1 | 226 |
| In vitro IC50 | CDK12/CCNK | 367 |
| Cellular EC50 (HL-60 cells) | CDK7 | 8.3 |
| Cellular EC50 (HL-60 cells) | CDK12 | 36 |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines a method to determine the dose-response of this compound in a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with the compound for the desired treatment period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium and CCK-8 only) from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phosphorylated CDK1/2
This protocol is for assessing the on-target effect of this compound by measuring the phosphorylation of its downstream targets, CDK1 and CDK2.
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 14 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-CDK1 (Thr161), p-CDK2 (Thr160), total CDK1, total CDK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified CDK7 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 2. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-21 stability and long-term storage best practices
Welcome to the technical support center for Cdk7-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues related to the stability, storage, and handling of this potent CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, it is recommended to keep the compound as a solid powder. In solvent-based stock solutions, storage at ultra-low temperatures is advised to prevent degradation.
| Storage Format | Recommended Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year[1] |
| -20°C | 1 month[1] |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For a related covalent CDK7 inhibitor, the solubility in DMSO is noted to be greater than 45 mg/mL. When preparing the stock solution, ensure the solid material is completely dissolved by vortexing or sonicating. It is best practice to prepare fresh dilutions from the stock solution for each experiment to ensure accuracy and avoid degradation.
Q3: What is the stability of this compound in aqueous buffers and after freeze-thaw cycles?
A3: While specific data on the stability of this compound in various aqueous buffers is limited, covalent inhibitors can be susceptible to degradation in aqueous environments, particularly at certain pH values or in the presence of nucleophiles. It is advisable to minimize the incubation time of the inhibitor in your experimental buffer. Prepare the final dilution in the assay buffer immediately before use.
Regarding freeze-thaw cycles, it is generally recommended to avoid repeated cycles to maintain the integrity of the compound. For stock solutions, it is best to aliquot them into single-use volumes to prevent degradation that can occur with repeated temperature changes. While specific studies on this compound are not available, research on other small molecules has shown that some can be sensitive to multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound and provides potential causes and solutions.
Problem 1: Inconsistent IC50 values in cell-based assays.
| Possible Cause | Recommended Solution |
| Inhibitor Degradation | Ensure proper storage of the solid compound and stock solutions. Prepare fresh dilutions for each experiment from a recently prepared stock solution. Minimize the time the inhibitor is in aqueous buffer before being added to the cells. |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for your assays. Variations in cell number can lead to significant differences in apparent IC50 values. |
| Variable Assay Duration | The effects of CDK7 inhibitors can be time-dependent. Standardize the incubation time for your experiments. A 72-hour incubation is common, but this may need to be optimized for your specific cell line. |
| Cell Line Integrity | Verify the authenticity of your cell line using methods like short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Problem 2: Lack of expected downstream effects (e.g., no decrease in RNA Polymerase II phosphorylation).
| Possible Cause | Recommended Solution |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for observing the desired effect in your specific cellular context. |
| Poor Cell Permeability or High Efflux | If the inhibitor is active in biochemical assays but not in cellular assays, consider issues with cell permeability or active removal by efflux pumps. You may need to use a higher concentration or a different cell line. |
| Antibody Quality for Western Blotting | Ensure that the antibodies used to detect downstream signaling events (e.g., phospho-RNA Polymerase II CTD) are specific and validated for the application. |
| Acquired Resistance | Prolonged exposure of cells to the inhibitor can lead to the development of resistance mechanisms, such as mutations in the Cdk7 kinase domain or upregulation of bypass signaling pathways.[2] |
Problem 3: Unexpected cellular toxicity or off-target effects.
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | Perform a detailed dose-response curve to identify a therapeutic window where you observe target inhibition without excessive toxicity.[2] |
| Off-Target Kinase Inhibition | While this compound is designed to be selective, at higher concentrations, it may inhibit other kinases. Review literature for known off-targets of similar CDK7 inhibitors. |
| Induction of Apoptosis | Cdk7 inhibition can lead to apoptosis in sensitive cell lines. Use assays like Annexin V/PI staining to differentiate between apoptosis and general cytotoxicity.[2] |
| Cell Line-Specific Sensitivity | Different cell lines can exhibit varying sensitivity to CDK7 inhibition. It is important to characterize the response in your specific model system. |
Experimental Protocols & Visualizations
Cdk7 Signaling Pathway
Cyclin-dependent kinase 7 (CDK7) is a key regulator of both transcription and cell cycle progression. It is a component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation. In the CAK complex, along with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This workflow outlines a general procedure to confirm that this compound is binding to its intended target, CDK7, within a cellular context.
References
Technical Support Center: Addressing Cdk7-IN-21 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cdk7-IN-21 in cancer cell lines. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Disclaimer: this compound is a selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While direct studies on resistance to this compound are limited in publicly available literature, extensive research has been conducted on the structurally and mechanistically similar covalent CDK7 inhibitor, THZ1. The guidance provided here is largely based on findings from studies on THZ1 and other CDK7 inhibitors, which are expected to be highly relevant to this compound.
Troubleshooting Guides
Q1: My cancer cell line, initially sensitive to this compound, has stopped responding. How can I confirm and characterize this resistance?
A1: The first step is to quantitatively confirm the loss of sensitivity. This is typically done by re-evaluating the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cells. A significant increase in the IC50 value indicates the development of resistance.
Once resistance is confirmed, you can proceed to characterize the resistant cell line to understand the underlying mechanisms. This involves a series of molecular and cellular assays.
Experimental Workflow for Characterizing this compound Resistance
Caption: Workflow for confirming and characterizing resistance to this compound.
Q2: I suspect the resistance to this compound in my cells is due to the drug being pumped out. How can I test for this?
A2: A common mechanism of resistance to covalent CDK7 inhibitors like THZ1 is the upregulation of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[1][2][3] The two main transporters implicated are ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP).
To investigate this, you can:
-
Perform Western Blotting and qRT-PCR: Analyze the protein and mRNA expression levels of ABCB1 and ABCG2 in your resistant cells compared to the parental sensitive cells. A significant increase in the expression of these transporters in resistant cells is a strong indicator of this mechanism.[2]
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Conduct a Drug Efflux Assay: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for ABCB1) to functionally assess their activity. Increased efflux of the fluorescent substrate in resistant cells, which can be reversed by known inhibitors of these transporters (e.g., verapamil for ABCB1, Ko143 for ABCG2), would confirm this mechanism.[2]
Signaling Pathway: ABC Transporter-Mediated Drug Efflux
Caption: Upregulation of ABC transporters leads to efflux of this compound.
Q3: My resistant cells do not show increased expression of ABC transporters. What are other potential resistance mechanisms?
A3: While drug efflux is a common mechanism, other possibilities exist:
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Target Alteration: Although less common for covalent inhibitors, mutations in the CDK7 gene, particularly at or near the covalent binding site (Cys312 for THZ1), could prevent the inhibitor from binding effectively. You can investigate this by sequencing the CDK7 gene in your resistant cell lines.
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of CDK7. One such pathway is the PI3K/mTOR signaling cascade. You can assess the activation status of key proteins in this pathway (e.g., phospho-AKT, phospho-mTOR) by Western blotting.
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Altered Transcriptional Programs: Resistance to CDK7 inhibition in some contexts, such as melanoma, has been associated with a shift in the transcriptional landscape, leading to a dedifferentiated state and the activation of survival programs. RNA sequencing (RNA-seq) can be employed to identify such global changes in gene expression.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to covalent CDK7 inhibitors like this compound?
A1: The most prominently reported mechanism of acquired resistance to the covalent CDK7 inhibitor THZ1 is the upregulation of multidrug resistance transporters, specifically ABCB1 and ABCG2. These transporters actively pump the inhibitor out of the cell, reducing its intracellular concentration and preventing it from reaching its target, CDK7. Other potential, though less frequently observed, mechanisms include mutations in the CDK7 target protein and the activation of compensatory signaling pathways.
Q2: Are there any biomarkers that can predict sensitivity to this compound?
A2: While research is ongoing, several potential biomarkers for sensitivity to CDK7 inhibitors have been identified:
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MYC Expression: Cancers with high levels of MYC expression or those driven by MYC have shown particular sensitivity to CDK7 inhibition.
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p53 Status: The antitumor effects of CDK7 inhibition can be, in part, dependent on functional p53.
-
CITED2 Expression: The basal protein expression of CITED2 has been shown to correlate with sensitivity to THZ1 in breast cancer cell lines.
Q3: Can combination therapies overcome this compound resistance?
A3: Yes, combination therapies represent a promising strategy to overcome resistance. If resistance is mediated by ABC transporters, co-treatment with specific inhibitors of these pumps can restore sensitivity. Additionally, combining this compound with inhibitors of other signaling pathways has shown synergistic effects in preclinical models. Examples include combinations with:
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Endocrine therapy in estrogen receptor-positive breast cancer.
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Tyrosine kinase inhibitors in MYCN-amplified neuroblastoma.
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Topoisomerase I inhibitors in small cell lung cancer.
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HER2 inhibitors in HER2-positive breast cancer.
Logical Relationship of Resistance and Counter-strategies
Caption: Strategies to address different mechanisms of this compound resistance.
Quantitative Data Summary
The following table summarizes the IC50 values of the CDK7 inhibitor THZ1 in parental and resistant cancer cell lines from a study on acquired resistance. This data illustrates the degree of resistance that can develop and the cross-resistance to other inhibitors.
| Cell Line | Parental/Resistant | THZ1 IC50 (nM) | Notes |
| Neuroblastoma | |||
| Kelly | Parental | 2.5 | |
| Kelly-THZ1R | Resistant | >1000 | Upregulation of ABCB1 |
| Lung Cancer | |||
| H2171 | Parental | 16 | |
| H2171-THZ1R | Resistant | >1000 | Upregulation of ABCG2 |
Data adapted from Gao et al., 2018.
The next table shows the effect of an alternative CDK inhibitor, E9, which is not a substrate for ABC transporters, on THZ1-resistant cell lines.
| Cell Line | THZ1 IC50 (nM) | E9 IC50 (nM) |
| Kelly-THZ1R | >1000 | 8 |
| H2171-THZ1R | >1000 | 40 |
Data adapted from Gao et al., 2018.
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to the inhibitor.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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This compound
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Cell culture flasks and plates
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Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
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Initial Culture: Begin by culturing the parental cancer cell line in their standard growth medium containing this compound at a concentration equal to the predetermined IC50 value.
-
Monitoring Cell Growth: Monitor the cells for growth. Initially, a significant reduction in proliferation and an increase in cell death are expected. Continue to culture the cells in the presence of the inhibitor, changing the medium as required.
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Dose Escalation: Once the cells resume a normal growth rate and reach confluency (this may take several passages), increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
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Continuous Culture and Escalation: Continue to culture the cells in the presence of the escalated inhibitor concentration. Repeat the dose escalation step after the cells have adapted and are growing steadily at the new concentration.
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Establishing a Resistant Population: This process of continuous culture with stepwise dose escalation is continued for several months (typically 3-6 months) until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 20-30 times the initial IC50).
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Characterization: The resulting population of resistant cells can then be characterized. It is advisable to freeze down stocks of the resistant cells at various stages of the selection process.
Protocol 2: Western Blotting for CDK7 Pathway and ABC Transporter Analysis
This protocol details the procedure for analyzing protein expression levels to investigate resistance mechanisms.
Materials:
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Parental and resistant cell lines
-
This compound
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-CDK7, anti-phospho-RNA Polymerase II CTD, anti-ABCB1, anti-ABCG2, anti-β-actin or GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
-
Cell Lysis: Treat parental and resistant cells with this compound at various concentrations and for desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between parental and resistant cells.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cdk7-IN-21 Off-Target Kinase Inhibition Profile Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target kinase inhibition profile of Cdk7-IN-21. While a comprehensive kinome scan for this compound is not publicly available, this guide utilizes data from highly selective and well-characterized CDK7 inhibitors, such as SY-351 and YKL-5-124, to offer insights into expected selectivity and to provide troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target activity of this compound?
A1: this compound is designed as a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme that functions in two key cellular processes:
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Transcription: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation.
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are crucial for cell cycle progression.[1]
Inhibition of CDK7 by this compound is expected to lead to cell cycle arrest and a reduction in transcription.
Q2: What are the likely off-target kinases for a selective CDK7 inhibitor like this compound?
A2: Based on the profiles of other highly selective CDK7 inhibitors, the most probable off-target kinases are structurally related CDKs, particularly CDK12 and CDK13.[2] These kinases also play a role in regulating transcription. Off-target inhibition is typically observed at higher concentrations of the inhibitor. For instance, at a concentration of 1 µM, the CDK7 inhibitor SY-351 has been shown to inhibit CDK12 and CDK13.[3]
Q3: How can I minimize potential off-target effects in my experiments?
A3: To ensure that the observed phenotypes are due to the inhibition of CDK7 and not off-target effects, consider the following strategies:
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Use the Lowest Effective Concentration: Determine the IC50 of this compound in your specific cell line and use the lowest concentration that elicits the desired on-target effect.
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Perform Dose-Response Studies: Analyzing the effects of the inhibitor across a range of concentrations can help distinguish on-target from off-target effects.
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Use a Structurally Unrelated Control Compound: Employing a different, well-characterized CDK7 inhibitor can help confirm that the observed biological effects are specific to CDK7 inhibition.
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Rescue Experiments: If a specific off-target is suspected, overexpressing that kinase may rescue the phenotype, confirming the off-target effect.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpectedly high cell toxicity at low concentrations. | Off-target effects on essential kinases. | 1. Re-evaluate the IC50 of this compound in your cell line. 2. Perform a kinase selectivity screen to identify potential off-targets. 3. Decrease the inhibitor concentration and increase the treatment duration.[3] |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability or active efflux of the compound. | 1. Assess cell permeability using a cell-based target engagement assay. 2. Consider using a different cell line with potentially lower efflux pump activity. |
| Phenotype does not match known effects of CDK7 inhibition. | Predominant off-target activity at the concentration used. | 1. Lower the concentration of this compound significantly. 2. Profile the inhibitor against a panel of kinases to identify the primary target at that concentration. 3. Compare the phenotype with that of other known selective CDK7 inhibitors. |
Off-Target Kinase Inhibition Data (Representative Data from SY-351)
The following table summarizes the off-target profile for the selective CDK7 inhibitor SY-351, which can serve as a reference for what might be expected from a highly selective compound like this compound.
| Kinase | % Inhibition at 0.2 µM SY-351 | % Inhibition at 1 µM SY-351 |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other 249 kinases | <50% | Six other kinases inhibited >50% |
Data from KiNativ profiling in a panel of 252 kinases.
Experimental Protocols
Biochemical Kinase Assay (Radiometric)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Peptide substrate (e.g., derived from the C-terminal domain of RNA Polymerase II)
-
This compound
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a reaction well, combine the CDK7 enzyme, the peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and spot the mixture onto a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the ability of an inhibitor to bind to its target within intact cells.
Materials:
-
Cells expressing a NanoLuc®-CDK7 fusion protein
-
NanoBRET™ tracer
-
This compound
-
Assay buffer and plates suitable for luminescence detection
Procedure:
-
Seed the NanoLuc®-CDK7 expressing cells in an appropriate assay plate.
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells.
-
Incubate to allow for compound entry and binding equilibrium.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
Calculate the cellular IC50 value based on the dose-response curve.
Visualizations
References
Strategies to reduce Cdk7-IN-21-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cdk7-IN-21. The information is designed to help mitigate this compound-induced cytotoxicity in normal cells while maximizing its efficacy against cancerous cells.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit differential cytotoxicity between normal and cancer cells?
A1: The selective cytotoxicity of this compound towards cancer cells stems from their heightened dependence on transcriptional and cell cycle machinery, a phenomenon often termed "transcriptional addiction."[1] Cancer cells, driven by oncogenes, have a high demand for continuous transcription to maintain their rapid proliferation and survival.[1] Cdk7 is a critical component of the transcription factor IIH (TFIIH), which is essential for initiating transcription by phosphorylating RNA Polymerase II.[1] By inhibiting Cdk7, this compound disproportionately disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.[1] Normal cells, with their lower and more regulated transcriptional needs, are less sensitive to Cdk7 inhibition and may only undergo cell cycle arrest rather than cell death upon treatment.[1] Additionally, CDK7 levels are often moderately elevated in tumor cells compared to their normal counterparts.
Q2: What are the potential off-target effects of this compound, and how can they contribute to normal cell cytotoxicity?
A2: While designed to be a selective CDK7 inhibitor, this compound, like other kinase inhibitors, may exhibit off-target activities, especially at higher concentrations. Potential off-targets could include other cyclin-dependent kinases (CDKs) with structural similarities to CDK7, such as CDK12 and CDK13, which are also involved in transcriptional regulation. Off-target inhibition can lead to unintended cellular effects and contribute to cytotoxicity in normal cells. It is crucial to use the lowest effective concentration of this compound to minimize these effects.
Q3: Can the p53 status of normal cells influence their sensitivity to this compound?
A3: Yes, the p53 tumor suppressor protein can play a significant role in the cellular response to Cdk7 inhibition. Activation of p53 in response to cellular stress, including that induced by Cdk7 inhibitors, can lead to cell cycle arrest, allowing for DNA repair. In normal cells with functional p53, this response can be protective, halting the cell cycle to prevent the propagation of errors and reducing the likelihood of apoptosis. Conversely, in many cancer cells, p53 is mutated or inactivated, impairing this protective mechanism and making them more susceptible to apoptosis induced by Cdk7 inhibition. In fact, combining Cdk7 inhibitors with p53-activating agents has been shown to synergistically induce apoptosis in cancer cells while sparing normal cells.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines.
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | 1. Perform a dose-response curve to determine the IC50 values for both your normal and cancer cell lines. 2. Use the lowest concentration of this compound that effectively inhibits the cancer cells while minimizing toxicity in normal cells. |
| Off-Target Effects | 1. If possible, compare the effects of this compound with a more selective CDK7 inhibitor to assess for off-target contributions. 2. Consider using a combination therapy approach (see Issue 2). |
| High Proliferative Rate of Normal Cells | 1. Ensure normal cells are in a quiescent or slowly dividing state if experimentally feasible, as rapidly proliferating normal cells may show increased sensitivity. |
| Extended Treatment Duration | 1. Optimize the treatment duration. A shorter exposure time may be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover. |
Issue 2: Low therapeutic window between normal and cancer cell cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Similar reliance on CDK7 in the specific cell types. | 1. Combination Therapy: Explore synergistic combinations to enhance cancer cell-specific killing. For example:p53 Activators (e.g., Nutlin-3): In cancer cells with wild-type p53, combining this compound with a p53 activator can enhance apoptosis.EGFR Inhibitors (e.g., Erlotinib): In breast cancer models, combining a CDK7 inhibitor with an EGFR inhibitor has shown synergistic effects.BET Inhibitors (e.g., OTX015): In certain hematological malignancies, combining a CDK7 inhibitor with a BET inhibitor has demonstrated synergistic lethality in cancer cells with minimal host toxicity. |
| Suboptimal Dosing Strategy | 1. Pulsed Dosing: Investigate a pulsed-dosing regimen where this compound is administered for a short period, followed by a drug-free interval. This may allow normal cells to recover while still exerting an anti-tumor effect. |
Data Presentation
Table 1: Comparative IC50 Values of a CDK7 Inhibitor (THZ1) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | ~100-200 |
| T47D | Breast Cancer | ~100-200 |
| MDA-MB-231 | Breast Cancer | ~80-300 |
| HCT116 | Colon Cancer | ~100-300 |
| A549 | Lung Cancer | ~100-300 |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
This compound
-
Flow cytometer
-
1X Binding Buffer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Materials:
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and for the appropriate time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Signaling Pathways and Workflows
Caption: Cdk7's dual role in cell cycle and transcription.
Caption: General experimental workflow.
Caption: Troubleshooting logic for high cytotoxicity.
References
Validation & Comparative
A Head-to-Head Comparison of CDK7 Inhibitors: THZ1 versus Novel Agents in Terms of Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cyclin-Dependent Kinase 7 Inhibitors
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 is integral to both cell proliferation and the expression of oncogenic drivers. This guide provides a comparative analysis of the well-characterized covalent inhibitor THZ1 and other notable CDK7 inhibitors, with a focus on their selectivity and potency. While another compound, Cdk7-IN-21, is marketed as a potent CDK7 inhibitor, a lack of publicly available quantitative data on its potency and selectivity currently prevents a direct comparison.
Data Presentation: A Quantitative Look at CDK7 Inhibitors
The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity across the kinome. The following table summarizes the available biochemical potency (IC50) and selectivity data for THZ1 and a comparable covalent inhibitor, YKL-5-124.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile (IC50 in nM) | Mechanism of Action |
| THZ1 | CDK7 | 3.2[1] | CDK12/13 (equipotent)[2] | Covalent |
| YKL-5-124 | CDK7 | 9.7 - 53.5[2] | Highly selective over CDK12/13[2] | Covalent |
| BS-181 | CDK7 | 21[1] | CDK2 (735) | Reversible, ATP-competitive |
| SY-1365 | CDK7 | 84 | High selectivity over other CDKs | Covalent |
| This compound | CDK7 | Data not available | Data not available | Not specified |
Unraveling the Mechanism: The CDK7 Signaling Pathway
CDK7 plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcription. As the catalytic subunit of the CAK complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for driving the cell through its various phases. Concurrently, as a component of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription. Inhibition of CDK7 disrupts both of these processes, leading to cell cycle arrest and the suppression of key oncogenic transcripts.
Caption: The dual roles of CDK7 in cell cycle control and transcription.
Experimental Protocols: Methodologies for Inhibitor Evaluation
The characterization of kinase inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used to determine the potency and cellular effects of CDK7 inhibitors.
In Vitro CDK7 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of CDK7 and the inhibitory potential of test compounds.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
CDK7 substrate (e.g., a peptide derived from the RNA Polymerase II CTD)
-
ATP at a concentration near the Km for CDK7
-
Test compounds (this compound, THZ1) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the serially diluted compounds to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X CDK7 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 2X substrate/ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound, THZ1)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle-only (DMSO) control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow: From Bench to Data
The evaluation of a novel kinase inhibitor follows a logical progression of experiments to determine its efficacy and mechanism of action.
Caption: A typical workflow for characterizing a CDK7 inhibitor.
References
A Comparative Analysis of Covalent vs. Non-Covalent CDK7 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a cornerstone of modern oncology. Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target due to its dual role in regulating the cell cycle and transcription. This guide provides an objective, data-driven comparison of two major classes of CDK7 inhibitors: covalent and non-covalent binders, offering insights into their mechanisms, selectivity, and clinical potential.
CDK7, a core component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, plays a pivotal role in cell cycle progression and the regulation of gene expression.[1] Its inhibition has shown promise in a variety of cancers, leading to the development of numerous small molecule inhibitors. These inhibitors primarily fall into two categories based on their binding mechanism: covalent inhibitors that form a permanent bond with the target protein, and non-covalent inhibitors that bind reversibly. This guide will delve into a comparative analysis of these two classes, presenting key performance data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Mechanism of Action: An Irreversible Bond vs. a Reversible Interaction
The fundamental difference between covalent and non-covalent CDK7 inhibitors lies in their interaction with the CDK7 protein.
Covalent inhibitors are designed with a reactive electrophilic group, often an acrylamide "warhead," that forms a permanent, irreversible bond with a specific nucleophilic residue on the target protein.[2] In the case of many covalent CDK7 inhibitors, this target is a cysteine residue (Cys312) located outside of the highly conserved ATP-binding pocket.[1][2] This unique targeting mechanism can contribute to higher potency and prolonged duration of action, as the kinase is permanently inactivated.
Non-covalent inhibitors , on the other hand, bind to the ATP-binding pocket of CDK7 through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[3] Their efficacy is dependent on maintaining a sufficient concentration in the vicinity of the target to ensure sustained inhibition.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activity of representative covalent and non-covalent CDK7 inhibitors against CDK7 and a panel of other kinases. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
Table 1: Biochemical Potency and Selectivity of Covalent CDK7 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) |
| THZ1 | CDK7 | 3.2 | CDK12 | ~ equipotent to CDK7 |
| CDK13 | ~ equipotent to CDK7 | |||
| JNK1, JNK2, JNK3, MER, TBK1, IGF1R, NEK9 | >75% inhibition at 1 µM | |||
| SY-1365 | CDK7 | 22 - 369 | CDK2 | >2000 |
| CDK9 | >2000 | |||
| CDK12 | >2000 | |||
| YKL-5-124 | CDK7 | 9.7 - 53.5 | CDK2 | 1300 |
| CDK9 | 3020 | |||
| CDK12 | Inactive | |||
| CDK13 | Inactive |
Table 2: Biochemical Potency and Selectivity of Non-Covalent CDK7 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases | IC50 (nM) |
| BS-181 | CDK7 | 21 | CDK2 | 880 |
| CDK5 | 3000 | |||
| CDK9 | 4200 | |||
| CDK1, CDK4, CDK6 | >3000 | |||
| CT7001 (Samuraciclib) | CDK7 | 41 | CDK1 | ~1845 (45-fold selective) |
| CDK2 | 578 (15-fold selective) | |||
| CDK5 | ~9430 (230-fold selective) | |||
| CDK9 | ~1230 (30-fold selective) | |||
| SY-5609 | CDK7 | Kd = 0.059 | CDK2 | 8068-fold selective |
| CDK9 | 2508-fold selective | |||
| CDK12 | 2492-fold selective |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the CDK7 signaling pathway and a typical experimental workflow.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Caption: A typical workflow for the evaluation of CDK7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CDK7 inhibitors. Below are protocols for key experiments.
Protocol 1: In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)
This assay measures the enzymatic activity of CDK7 and the inhibitory effect of test compounds.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
CDK7 substrate (e.g., a peptide derived from the RNAPII CTD)
-
ATP
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the CDK7 enzyme complex and substrate to the desired concentrations in Kinase Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
5 µL of diluted inhibitor or vehicle (DMSO control).
-
5 µL of diluted CDK7 enzyme.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of a pre-mixed solution of substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at its Km value.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (CCK-8 Assay)
This assay determines the effect of a CDK7 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Replace the existing medium with 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Pharmacokinetics and Resistance Mechanisms: Key Considerations for Clinical Translation
The clinical success of a drug is heavily influenced by its pharmacokinetic properties and the potential for the development of resistance.
Pharmacokinetics:
-
Covalent inhibitors can exhibit a prolonged pharmacodynamic effect that outlasts their plasma exposure due to irreversible target binding. This may allow for less frequent dosing.
-
Non-covalent inhibitors require sustained plasma concentrations above the IC50 to maintain target inhibition. Orally bioavailable non-covalent inhibitors like SY-5609 offer dosing flexibility.
Resistance Mechanisms:
-
Covalent Inhibitors: Resistance to covalent inhibitors like THZ1 has been associated with the upregulation of drug efflux pumps, such as ABCB1 and ABCG2, which actively remove the inhibitor from the cell. Mutations in the Cys312 binding site can also confer resistance.
-
Non-covalent Inhibitors: A common mechanism of acquired resistance to non-covalent, ATP-competitive CDK7 inhibitors is the emergence of mutations in the ATP-binding pocket. For instance, the D97N mutation in CDK7 has been shown to reduce the binding affinity of samuraciclib. Interestingly, cells with this mutation may remain sensitive to covalent inhibitors that target a different site. Activation of bypass signaling pathways, such as the mTOR/PI3K pathway, can also contribute to resistance.
Conclusion: Choosing the Right Tool for the Job
Both covalent and non-covalent CDK7 inhibitors have demonstrated significant anti-tumor activity in preclinical models, and several have advanced into clinical trials. The choice between these two classes of inhibitors depends on the specific research question or therapeutic goal.
-
Covalent inhibitors offer the potential for high potency and sustained target engagement, which can be advantageous for achieving a durable biological response. However, the potential for off-target covalent interactions and the emergence of resistance through efflux pump upregulation are important considerations.
-
Non-covalent inhibitors may offer a more favorable safety profile by avoiding permanent off-target modifications. Their reversible binding can be an advantage in managing potential toxicities. However, maintaining adequate drug exposure to ensure continuous target inhibition is crucial, and resistance can emerge through mutations in the ATP-binding site.
Ultimately, a thorough understanding of the comparative pharmacology of both covalent and non-covalent CDK7 inhibitors, as outlined in this guide, is essential for the rational design of future experiments and the development of more effective cancer therapies.
References
Cdk7-IN-21 and the Landscape of CDK Inhibition in Breast Cancer: A Comparative Guide
In the rapidly evolving field of oncology, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of therapy for specific subtypes of breast cancer. While CDK4/6 inhibitors have already transformed patient outcomes, the next wave of research is focused on novel CDK targets, including CDK7. This guide provides a comparative analysis of the preclinical efficacy of CDK7 inhibition, with a focus on Cdk7-IN-21, in relation to established CDK4/6 inhibitors in breast cancer models. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will utilize data from the well-characterized and structurally related CDK7 inhibitor, THZ1, as a representative compound to illustrate the therapeutic potential of this class of drugs.
This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the performance of CDK7 inhibitors against other alternatives, supported by experimental data and detailed methodologies.
Introduction to CDK7 Inhibition in Breast Cancer
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle progression, including CDK1, CDK2, CDK4, and CDK6.[3] Additionally, as a component of the transcription factor IIH (TFIIH), CDK7 is essential for the initiation of transcription by RNA polymerase II.[2] Given its integral roles in two fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.[4]
In breast cancer, particularly in therapy-resistant cases, targeting CDK7 offers a novel strategy to overcome resistance mechanisms. Preclinical studies have shown that inhibition of CDK7 can suppress the growth of various breast cancer subtypes, including estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC).
Comparative Efficacy of CDK Inhibitors: In Vitro Studies
The in vitro efficacy of CDK inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of the drug required to inhibit the growth of 50% of the cell population and is a key indicator of a drug's potency.
CDK7 Inhibitor (THZ1) vs. CDK4/6 Inhibitors
The following table summarizes the IC50 values of the CDK7 inhibitor THZ1 and the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib in a panel of human breast cancer cell lines.
| Cell Line | Subtype | THZ1 IC50 (nM) (7-day treatment) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| MCF-7 | ER+/HER2- | 120 | 100 - 148 | ~913 | 168 |
| T-47D | ER+/HER2- | 110 | ~306 | ~913 | 168 |
| ZR-75-1 | ER+/HER2- | 130 | ~306 | ~913 | 168 |
| MDA-MB-231 | TNBC | 80 | 285 - 432 | >1000 | ~500 |
| MDA-MB-468 | TNBC | 100 | >1000 (Rb-deficient) | >1000 | >1000 (Rb-deficient) |
| BT-474 | ER+/HER2+ | 110 | ~306 | ~913 | 168 |
| SK-BR-3 | HER2+ | 90 | >1000 | >1000 | ~500 |
| HCC1954 | HER2+ | 100 | ~306 | ~913 | 168 |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., assay type, treatment duration). The data presented here are compiled from multiple sources to provide a representative comparison.
In Vivo Efficacy in Breast Cancer Xenograft Models
The antitumor activity of CDK inhibitors is further evaluated in vivo using xenograft models, where human breast cancer cells are implanted into immunodeficient mice. These studies provide crucial information on a drug's ability to inhibit tumor growth in a living organism.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of CDK inhibitors, specific signaling pathways and experimental workflows are employed.
CDK7 Signaling Pathway and Inhibition
The following diagram illustrates the dual role of CDK7 in cell cycle control and transcription, and how its inhibition by compounds like this compound can lead to anti-tumor effects.
Caption: Dual mechanism of CDK7 inhibition in breast cancer.
General Experimental Workflow for In Vitro Efficacy
The following diagram outlines a typical workflow for assessing the efficacy of a CDK inhibitor in breast cancer cell lines.
Caption: Workflow for in vitro evaluation of CDK inhibitors.
General Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates the key steps involved in an in vivo study to evaluate the anti-tumor efficacy of a CDK inhibitor.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key experiments cited in this guide.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK inhibitor (e.g., this compound, Palbociclib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Rb, total Rb, CDK7, p-CDK1/2, and a loading control like GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with the CDK inhibitor for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., 5 x 10^6 cells) into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK inhibitor (formulated in an appropriate vehicle) to the treatment group via oral gavage or intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI).
Conclusion
Inhibition of CDK7 represents a promising therapeutic strategy in breast cancer, particularly in the context of acquired resistance to current therapies. While direct comparative data for this compound is still emerging, the available information on potent CDK7 inhibitors like THZ1 demonstrates significant anti-proliferative activity across various breast cancer subtypes. The efficacy of CDK7 inhibitors appears to be comparable to or, in some Rb-deficient or resistant models, superior to that of established CDK4/6 inhibitors. The dual mechanism of action of CDK7 inhibitors, targeting both cell cycle progression and transcription, provides a strong rationale for their continued investigation as single agents and in combination with other targeted therapies for the treatment of breast cancer. Further preclinical and clinical studies on this compound are warranted to fully elucidate its therapeutic potential.
References
Comparative Guide to CDK7 Inhibition: Evaluating Cross-reactivity with CDK12 and CDK13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, with a specific focus on their cross-reactivity with Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). While this guide centers on the inhibitor Cdk7-IN-21 , specific quantitative data on its direct inhibitory activity against CDK12 and CDK13 are not publicly available at this time. This compound, also known as compound A22, is documented as a potent CDK7 inhibitor[1]. To provide a valuable comparative context, this document will leverage data from other well-characterized selective CDK7 inhibitors to illustrate the principles and importance of assessing kinase selectivity.
Introduction to Key Kinases: CDK7, CDK12, and CDK13
CDK7, CDK12, and CDK13 are essential serine/threonine kinases that play critical, albeit distinct, roles in the regulation of gene transcription. Their overlapping functions, particularly in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), make assessing the selectivity of CDK7 inhibitors a crucial aspect of their development as therapeutic agents.
CDK7 is a core component of two crucial complexes:
-
CDK-Activating Kinase (CAK) complex: In conjunction with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, including those that drive the cell cycle.
-
General Transcription Factor TFIIH: As part of TFIIH, CDK7 phosphorylates the Serine 5 (Ser5) residue of the Pol II CTD, which is critical for transcription initiation.
CDK12 and CDK13 , which are closely related, primarily function in a complex with Cyclin K. They are responsible for phosphorylating the Serine 2 (Ser2) residue of the Pol II CTD during the elongation phase of transcription. This activity is vital for the expression of long genes, including many involved in the DNA damage response.
Signaling Pathway of Transcriptional CDKs
The coordinated action of CDK7, CDK12, and CDK13 is essential for the successful transcription of protein-coding genes. The following diagram illustrates their roles in phosphorylating the C-terminal domain of RNA Polymerase II.
Comparative Inhibitor Selectivity
The development of selective CDK7 inhibitors is a key goal in cancer therapy. Off-target inhibition of CDK12 and CDK13 can lead to distinct cellular effects, including the downregulation of DNA damage response genes, which can be a therapeutic strategy in itself but complicates the interpretation of a CDK7 inhibitor's mechanism of action.
The following table summarizes the inhibitory activity (IC50 values) of several known CDK7 inhibitors against CDK7, CDK12, and other relevant kinases. This data provides a benchmark for understanding the selectivity profiles that can be achieved.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Reference |
| This compound | CDK7 | Data not publicly available | CDK12 | Data not publicly available | [1] |
| CDK13 | Data not publicly available | ||||
| SY-351 | CDK7 | 23 | CDK12 | 367 | [1] |
| CDK9 | 226 | [1] | |||
| YKL-5-124 | CDK7 | 9.7 | CDK12 | >10,000 | |
| CDK13 | >10,000 | ||||
| CDK9 | 3020 | ||||
| THZ1 | CDK7 | 3.2 | CDK12 | equipotent to CDK7 | |
| CDK13 | equipotent to CDK7 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols: In Vitro Kinase Inhibition Assay
Determining the IC50 values for a kinase inhibitor is fundamental to characterizing its potency and selectivity. Below is a generalized protocol for an in vitro kinase assay based on the detection of ADP produced during the kinase reaction, a common method for assessing inhibitor activity.
Principle
The kinase activity is measured by quantifying the amount of ADP produced in the kinase reaction. This is achieved using a coupled enzyme system where the ADP is converted to ATP, which then serves as a substrate for a luciferase, generating a luminescent signal that is proportional to the kinase activity.
Materials
-
Recombinant human CDK7/Cyclin H/MAT1, CDK12/Cyclin K, and CDK13/Cyclin K complexes
-
Kinase substrate (e.g., a peptide derived from the RNA Polymerase II CTD)
-
This compound or other test inhibitors
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of measuring luminescence
Experimental Workflow
Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 µM).
-
Reaction Setup:
-
To the wells of a white, opaque 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO for the vehicle control wells.
-
Add 2.5 µL of the kinase (CDK7, CDK12, or CDK13) diluted in kinase assay buffer to each well.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP and 2X substrate solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each respective kinase to accurately determine the potency of ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Signal Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The selectivity of a CDK7 inhibitor is a critical determinant of its biological activity and potential therapeutic applications. While this compound is a potent inhibitor of CDK7, a detailed public profile of its cross-reactivity with CDK12 and CDK13 is not currently available. By using established in vitro kinase assays, as detailed in this guide, researchers can determine the precise selectivity of this compound and other novel inhibitors. The comparative data from inhibitors like SY-351 and YKL-5-124 demonstrate that high selectivity for CDK7 over CDK12 and CDK13 is achievable and essential for dissecting the specific biological consequences of CDK7 inhibition. This guide provides the framework for such comparative evaluations, which are indispensable for the continued development of targeted kinase inhibitors in oncology and other therapeutic areas.
References
Validating the On-Target Effects of Cdk7-IN-21: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of Cyclin-dependent kinase 7 (CDK7) using Cdk7-IN-21 with genetic approaches for validating on-target effects. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to CDK7 and its Inhibition
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][4] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription. Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in various cancers.
This compound is a chemical inhibitor designed to block the kinase activity of CDK7. Validating that the observed cellular effects of this compound are a direct consequence of CDK7 inhibition is paramount. Genetic techniques, such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown, serve as the gold standard for such validation by mimicking the effects of pharmacological inhibition.
Comparison of Pharmacological and Genetic Inhibition of CDK7
The central principle behind validating on-target effects is to demonstrate that genetic depletion of the target protein phenocopies the effects of the chemical inhibitor. This section compares the outcomes of inhibiting CDK7 using chemical inhibitors (represented by well-characterized compounds with similar mechanisms to this compound) and genetic methods.
Quantitative Comparison of Cellular Phenotypes
The following tables summarize quantitative data from studies comparing the effects of CDK7 inhibitors with genetic knockdown or knockout of CDK7.
| Method | Cell Line | Endpoint | Result | Reference |
| CDK7 Inhibitor (YKL-5-124) | Multiple Myeloma (H929, AMO1) | Cell Viability (IC50) | Potent inhibition of cell viability | |
| CRISPR-Cas9 Knockout of CDK7 | Multiple Myeloma | Cell Viability | Confirmed CDK7 is a therapeutic vulnerability | |
| dTAG-mediated degradation of CDK7 | Multiple Myeloma | Cell Viability | Confirmed CDK7 is a therapeutic vulnerability | |
| CDK7 Inhibitor (THZ1) | HER2+ Breast Cancer | Cell Viability (IC50) | High sensitivity in both sensitive and resistant lines | |
| siRNA Knockdown of CDK7 | Glioblastoma (U87) | p70S6K Phosphorylation | Decrease in phosphorylation, confirming on-target effect | |
| CDK7 Inhibitor (ICEC0942) | Various cancer cell lines | Cell Proliferation | Largely cytostatic effect | |
| siRNA Knockdown of CDK7 | Intrahepatic Cholangiocarcinoma (RBE, SSP-25) | Cell Proliferation & Sphere Formation | Significant reduction in cell growth and tumorigenicity |
Note: Data for this compound is not directly available in comparative studies. The data presented for other CDK7 inhibitors like YKL-5-124 and THZ1 are used as illustrative examples of the expected concordance between pharmacological and genetic inhibition.
Comparison of Molecular On-Target Effects
| Method | Cell Line | Molecular Endpoint | Result | Reference |
| CDK7 Inhibitor (YKL-5-124) | Multiple Myeloma | Phosphorylation of CDK1, CDK2, CDK4/6 T-loops | Decreased phosphorylation | |
| CDK7 Inhibitor (YKL-5-124) | Multiple Myeloma | Phosphorylation of RNA Pol II CTD (Ser5) | Decreased phosphorylation | |
| CRISPR-Cas9 Knockout of CDK7 | Head and Neck Squamous Cell Carcinoma | Tumor Growth in vivo | Dramatically impaired tumor growth | |
| CDK7 Inhibitor (YKL-5-124, samuraciclib) | Head and Neck Squamous Cell Carcinoma | Tumor Growth in vivo | Effective reduction in tumor volume | |
| siRNA Knockdown of CDK7 | Osteosarcoma (KHOS, U2OS) | RNA Pol II Phosphorylation | Suppression of RNAPII phosphorylation |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of Downstream CDK7 Targets
Objective: To assess the phosphorylation status of direct and indirect downstream targets of CDK7, such as CDK1, CDK2, and RNA Polymerase II, following treatment with this compound or genetic knockdown of CDK7.
Materials:
-
Cell lines of interest
-
This compound
-
siRNA targeting CDK7 or CRISPR-Cas9 guide RNAs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1(Thr161), anti-p-CDK2(Thr160), anti-p-RNA Pol II CTD (Ser5), anti-total CDK1, anti-total CDK2, anti-total RNA Pol II, anti-CDK7, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of this compound or transfect with CDK7 siRNA/CRISPR constructs for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
Cell Viability Assay
Objective: To determine the effect of this compound or genetic knockdown of CDK7 on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
This compound
-
siRNA targeting CDK7 or CRISPR-Cas9 guide RNAs
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: For this compound, add serial dilutions of the compound to the wells. For genetic knockdown, transfect cells prior to seeding or in the plate.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for this compound. Compare the reduction in viability between the chemical inhibitor and genetic knockdown.
Real-Time Quantitative PCR (RT-qPCR) of Target Genes
Objective: To measure the changes in mRNA expression of genes known to be regulated by CDK7-mediated transcription, such as MYC, following treatment with this compound or genetic knockdown of CDK7.
Materials:
-
Cell lines of interest
-
This compound
-
siRNA targeting CDK7 or CRISPR-Cas9 guide RNAs
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described above and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
CDK7 Signaling Pathway and Points of Inhibition
Caption: Dual roles of CDK7 in transcription and cell cycle, and points of inhibition.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating on-target effects of this compound.
Logical Relationship: Chemical vs. Genetic Inhibition
Caption: Logic for validating on-target effects through phenotypic comparison.
Conclusion
Validating the on-target effects of a novel inhibitor like this compound is a critical step in its preclinical development. The convergence of evidence from pharmacological inhibition and genetic knockdown or knockout of CDK7 provides strong support for the inhibitor's mechanism of action. By demonstrating that this compound phenocopies the effects of genetic CDK7 depletion—specifically, by causing cell cycle arrest, inducing apoptosis, and reducing the phosphorylation of key downstream targets—researchers can confidently attribute its biological activity to the inhibition of CDK7. The protocols and comparative data provided in this guide offer a framework for conducting these essential validation studies.
References
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptional Impact of Cdk7-IN-21 and Other Transcription Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptional impact of Cdk7-IN-21, a representative covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other key transcription inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying molecular mechanisms, this document aims to facilitate informed decisions in research and drug development.
Executive Summary
Transcription is a fundamental cellular process and a key target in oncology and other therapeutic areas. Small molecule inhibitors that disrupt transcription offer powerful tools for research and potential therapeutic agents. This guide focuses on comparing the effects of different classes of transcription inhibitors:
-
Covalent CDK7 Inhibitors (e.g., this compound, THZ1, SY-1365): These inhibitors target CDK7, a kinase with a dual role in regulating the cell cycle and transcription. By inhibiting CDK7, they impact the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), affecting transcription initiation and promoter-proximal pausing.[1][2][3]
-
CDK9 Inhibitors (e.g., Flavopiridol): This class of inhibitors primarily targets CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[4][5] Inhibition of CDK9 predominantly affects the elongation phase of transcription by preventing the phosphorylation of RNAPII at Serine 2 (Ser2).
-
DNA Intercalators (e.g., Actinomycin D): This is a classic transcription inhibitor that functions by intercalating into DNA, thereby physically obstructing the progression of RNA polymerase. Its mechanism is not specific to any particular kinase but rather offers a broad blockade of transcription.
This guide will delve into the quantitative differences in their biochemical and cellular activities, outline the experimental protocols to assess these effects, and provide visual diagrams of their mechanisms of action.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the key quantitative data for the different classes of transcription inhibitors, focusing on their potency and effects on RNAPII phosphorylation.
Table 1: Biochemical Inhibitory Activity (IC50/Ki Values)
| Inhibitor Class | Representative Compound | Primary Target | IC50/Ki (Primary Target) | IC50 (CDK7) | IC50 (CDK9) | Reference(s) |
| Covalent CDK7 Inhibitor | THZ1 | CDK7 | ~10-100 nM | ~10-100 nM | >1000 nM | |
| SY-1365 | CDK7 | 84 nM | 369 nM | >2000 nM | ||
| CDK9 Inhibitor | Flavopiridol | CDK9 | ~3-25 nM | ~110-875 nM | ~3-25 nM | |
| DNA Intercalator | Actinomycin D | DNA | N/A (Mechanism) | N/A | N/A |
Table 2: Cellular Activity and Effects on RNAPII Phosphorylation
| Inhibitor Class | Representative Compound | Effect on RNAPII p-Ser5 (Initiation) | Effect on RNAPII p-Ser2 (Elongation) | Effect on RNAPII p-Ser7 | Global Transcription Effect | Reference(s) |
| Covalent CDK7 Inhibitor | THZ1 | Strong Inhibition | Delayed/Indirect Inhibition | Strong Inhibition | Inhibition of initiation & pausing | |
| CDK9 Inhibitor | Flavopiridol | Minor/No Direct Inhibition | Strong Inhibition | No Direct Inhibition | Inhibition of elongation | |
| DNA Intercalator | Actinomycin D | Global Inhibition | Global Inhibition | Global Inhibition | Broad inhibition of elongation |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each inhibitor and a general experimental workflow for their comparison.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Preclinical Comparison of CDK7 Inhibitors: SY-5609 vs. THZ1
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical performance of two prominent CDK7 inhibitors, the clinical-stage, non-covalent inhibitor SY-5609, and the widely studied covalent inhibitor THZ1.
This guide provides a detailed comparison of SY-5609 and THZ1, focusing on their mechanisms of action, in vitro potency and selectivity, and in vivo efficacy in preclinical cancer models. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided to support the objective evaluation of these compounds.
Mechanism of Action: A Tale of Two Binding Modes
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of transcription and cell cycle progression, making it a compelling target in oncology.[1] Both SY-5609 and THZ1 effectively inhibit CDK7, but through distinct mechanisms. SY-5609 is a potent, orally available, non-covalent inhibitor of CDK7.[2][3] In contrast, THZ1 is a first-in-class covalent inhibitor that irreversibly binds to a cysteine residue (Cys312) located outside the canonical kinase domain of CDK7.[4] This difference in binding mode can influence their selectivity, duration of action, and potential for off-target effects.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of SY-5609 and THZ1 based on publicly available preclinical data.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Kd | Selectivity Profile | Reference |
| SY-5609 | CDK7 | Kd = 0.065 nM | Highly selective over CDK2 (Ki=2600 nM), CDK9 (Ki=960 nM), and CDK12 (Ki=870 nM). >4000-fold selective over the closest off-target in a panel of 485 kinases. | [5] |
| THZ1 | CDK7 | IC50 = 3.2 nM | Also inhibits CDK12 and CDK13 at higher concentrations. |
Table 2: In Vitro Anti-proliferative Activity (IC50/EC50)
| Compound | Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| SY-5609 | HCC70 | Triple-Negative Breast Cancer | 1 | |
| OVCAR3 | Ovarian Cancer | 6-17 (range in solid tumors) | ||
| HCT116 | Colorectal Cancer | 6-17 (range in solid tumors) | ||
| THZ1 | NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 | |
| REH | B-cell Acute Lymphocytic Leukemia | 26.26 | ||
| A2780 | Ovarian Cancer | ~100 | ||
| HEY | Ovarian Cancer | ~100 | ||
| D458 | Medulloblastoma (MYC-amplified) | 10 |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| SY-5609 | HCC70 | Triple-Negative Breast Cancer | 2 mg/kg, p.o., daily | Tumor regression | |
| Ovarian Cancer PDX | Ovarian Cancer | 6 mg/kg, p.o., daily for 21 days | Robust TGI, including regressions | ||
| Colorectal Cancer PDX | Colorectal Cancer | p.o., daily for 21 days | ≥50% TGI in 67% of models | ||
| THZ1 | A2780 | Ovarian Cancer | 10 mg/kg, i.p., twice daily | Significant tumor growth suppression | |
| HEY | Ovarian Cancer | 10 mg/kg, i.p., twice daily | Significant tumor growth suppression | ||
| U266 (orthotopic) | Multiple Myeloma | 10 mg/kg, i.p., daily, 5 days/week | Reduced tumor burden and enhanced survival | ||
| AOM/DSS-induced | Colorectal Cancer | Not specified | Ameliorated inflammatory symptoms and inhibited tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of CDK7.
-
Reaction Setup: Recombinant active CDK7/Cyclin H/MAT1 complex is incubated with a peptide substrate derived from the RNAPII CTD in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Serial dilutions of the test compound (dissolved in DMSO) are added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (at a concentration close to the Km for CDK7).
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The reaction is stopped, and kinase activity is measured. This can be achieved through various methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays like ADP-Glo™ that quantify ADP production.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To measure the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor for a specified duration (e.g., 72 hours). A vehicle control (DMSO) is included.
-
Viability Measurement: Cell viability is assessed using a suitable assay, such as:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels, indicative of metabolically active cells.
-
CCK-8 Assay: A colorimetric assay where a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to a colored formazan product.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 or EC50 values are determined.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor activity and tolerability of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are typically used.
-
Tumor Implantation: Human cancer cells (e.g., 1 x 10⁶ cells mixed with Matrigel) are subcutaneously implanted into the flank of the mice. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing: The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage for SY-5609, intraperitoneal injection for THZ1) according to a predetermined schedule and dose. The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Further analysis, such as immunohistochemistry or western blotting of tumor lysates, can be performed to assess pharmacodynamic markers.
Conclusion
Both SY-5609 and THZ1 are potent inhibitors of CDK7 with demonstrated anti-tumor activity in a range of preclinical cancer models. SY-5609 stands out for its high selectivity and oral bioavailability, which are desirable properties for a clinical candidate. THZ1, as a first-in-class covalent inhibitor, has been an invaluable tool for validating CDK7 as a therapeutic target, although its off-target effects on CDK12/13 should be considered when interpreting experimental results. The choice between these or similar inhibitors will depend on the specific research question, the desired selectivity profile, and the intended experimental model. This guide provides a foundational dataset and methodological framework to aid researchers in making an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. News - SY-5609 - LARVOL VERI [veri.larvol.com]
- 5. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
Validating CDK7's Role in Therapy Resistance: A Comparative Guide to Cdk7-IN-21 and Other Potent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology, owing to its dual role in regulating the cell cycle and transcription. Its inhibition presents a promising strategy to overcome therapy resistance in various cancers. This guide provides a comprehensive comparison of Cdk7-IN-21 with other well-characterized CDK7 inhibitors, offering supporting experimental data and detailed protocols to aid in the validation of CDK7's role in therapeutic resistance.
While specific experimental data for this compound is limited in publicly available literature, this guide establishes a framework for its evaluation by comparing its performance benchmarks with those of established CDK7 inhibitors such as THZ1, SY-1365, and YKL-5-124.
Performance Comparison of CDK7 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of various CDK7 inhibitors in both therapy-sensitive and therapy-resistant cancer cell lines. This data provides a quantitative basis for comparing the efficacy of different compounds in relevant preclinical models.
Table 1: IC50 Values of Covalent CDK7 Inhibitors in Therapy-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Parental/Resistant | Resistance To | Inhibitor | IC50 (nM) |
| H1975 | Parental | - | THZ1 | 379[1] |
| H1975/WR | Resistant | WZ4002 (EGFR-TKI) | THZ1 | 83.4[1] |
| H1975/OR | Resistant | Osimertinib (EGFR-TKI) | THZ1 | 125.9[1] |
| H1975 | Parental | - | QS1189 | 755.3[1] |
| H1975/WR | Resistant | WZ4002 (EGFR-TKI) | QS1189 | 232.8[1] |
| H1975/OR | Resistant | Osimertinib (EGFR-TKI) | QS1189 | 275.3 |
Table 2: IC50 Values of Selective CDK7 Inhibitors in Therapy-Resistant Breast Cancer Cell Lines
| Cell Line | Parental/Resistant | Resistance To | Inhibitor | IC50 (nM) |
| MCF-7 | Parental (Tamoxifen-sensitive) | - | THZ1 | ~50-100 |
| LCC2 | Resistant | Tamoxifen | THZ1 | ~50-100 |
| T47D PalboS | Parental (Palbociclib-sensitive) | - | SY-1365 | Comparable to PalboR |
| T47D PalboR | Resistant | Palbociclib (CDK4/6i) | SY-1365 | Comparable to PalboS |
| MCF7 PalboS | Parental (Palbociclib-sensitive) | - | SY-1365 | Comparable to PalboR |
| MCF7 PalboR | Resistant | Palbociclib (CDK4/6i) | SY-1365 | Comparable to PalboS |
Table 3: Biochemical IC50 Values of Selective CDK7 Inhibitors
| Inhibitor | CDK7 IC50 (nM) | CDK7/Mat1/CycH IC50 (nM) | Selectivity Notes |
| YKL-5-124 | 53.5 | 9.7 | >100-fold selective over CDK9 and CDK2; inactive against CDK12/13. |
| THZ1 | - | - | Potent inhibitor of CDK7, CDK12, and CDK13. |
| SY-1365 | 369 (at 2mM ATP) | - | Selective over other CDKs including CDK2, CDK9, and CDK12 at high ATP concentrations. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of CDK7 and the mechanism of its inhibitors. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: CDK7's dual role in transcription and cell cycle progression contributing to therapy resistance.
Caption: A typical experimental workflow for validating the role of CDK7 in therapy resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy and mechanism of action of CDK7 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed therapy-sensitive and resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other CDK7 inhibitors (e.g., THZ1, SY-1365) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for CDK7 Target Engagement
This technique is used to detect changes in the phosphorylation status of CDK7 substrates and downstream signaling molecules.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or other inhibitors for the desired time (e.g., 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7), phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with CDK7 inhibitors for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
-
CRISPR-Cas9 Loss-of-Function Screen for Target Validation
This powerful technique can be used to identify genes that are essential for the survival of therapy-resistant cancer cells, thereby validating them as therapeutic targets.
-
Library Transduction:
-
Generate lentiviral particles carrying a genome-wide or targeted CRISPR knockout library (e.g., targeting the kinome).
-
Transduce therapy-resistant cancer cells stably expressing Cas9 with the lentiviral library at a low multiplicity of infection (MOI) to ensure single-guide RNA (sgRNA) integration per cell.
-
-
Selection and Screening:
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Split the cell population into two groups: one treated with a sub-lethal dose of the therapy to which the cells are resistant, and a vehicle-treated control group.
-
Culture the cells for a sufficient period to allow for gene knockout and subsequent changes in cell proliferation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the treatment and control groups at an early (T0) and a late time point.
-
Extract genomic DNA and amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in the different populations.
-
-
Data Analysis:
-
Analyze the sequencing data to identify sgRNAs that are depleted in the therapy-treated population compared to the control population.
-
Genes targeted by these depleted sgRNAs are considered synthetic lethal with the therapy, and thus represent potential therapeutic targets to overcome resistance. If sgRNAs targeting CDK7 are significantly depleted, this provides strong evidence for its essential role in the survival of these resistant cells.
-
By employing these methodologies and comparing the results obtained for this compound with the established data for other CDK7 inhibitors, researchers can effectively validate the role of CDK7 in therapy resistance and assess the potential of this compound as a novel therapeutic agent.
References
Benchmarking Cdk7-IN-21 against other investigational CDK7 inhibitors in clinical trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical investigational agent Cdk7-IN-21 against several prominent CDK7 inhibitors that have entered clinical trials. The information herein is collated from publicly available preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, potency, selectivity, and anti-tumor activity.
Introduction to CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[1][2][3] In many cancers, there is a heightened dependency on transcriptional activity, making CDK7 an attractive therapeutic target.[4]
This guide will compare the preclinical profile of this compound with the following clinical-stage investigational CDK7 inhibitors:
-
Samuraciclib (CT7001)
-
SY-5609
-
Q901
-
BTX-A51
-
XL102 (AUR102)
-
Mevociclib (SY-1365) (Development Discontinued)
Mechanism of Action and Molecular Characteristics
The investigational CDK7 inhibitors featured in this guide employ different mechanisms to inhibit their target, which can influence their potency, selectivity, and clinical profile. These inhibitors can be broadly categorized as covalent or non-covalent, and ATP-competitive.
| Inhibitor | Mechanism of Action | Binding Pocket |
| This compound | Potent CDK7 inhibitor (details on covalent/non-covalent nature not widely published) | ATP-binding site (presumed) |
| Samuraciclib (CT7001) | ATP-competitive, non-covalent | ATP-binding site |
| SY-5609 | Non-covalent, reversible, slow off-rate | ATP-binding site[5] |
| Q901 | Covalent | Binds to Cys312 near the ATP-binding site |
| BTX-A51 | Multi-kinase inhibitor (CDK7, CDK9, CK1α), non-covalent | ATP-binding site |
| XL102 (AUR102) | Covalent | ATP-binding site |
| Mevociclib (SY-1365) | Covalent | Binds to Cys312 near the ATP-binding site |
Comparative Efficacy and Potency
The following tables summarize the in vitro potency, selectivity, and cellular efficacy of this compound and the selected clinical-stage CDK7 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | CDK7 IC50/Kᵢ/Kₑ | Selectivity (Fold difference in IC50/Kᵢ/Kₑ vs. CDK7) |
| CDK1 | ||
| This compound | Potent CDK7 inhibitor (specific IC50 not widely published) | Data not available |
| Samuraciclib (CT7001) | 40 nM (IC50) | ~45x |
| SY-5609 | 0.059 nM (Kₑ) | >10,000x |
| Q901 | 10 nM (IC50) | Highly selective |
| BTX-A51 | Potent inhibitor (specific IC50 not widely published) | Also inhibits CDK9 and CK1α |
| XL102 (AUR102) | Potent covalent inhibitor (specific IC50 not widely published) | Selective |
| Mevociclib (SY-1365) | 20 nM (IC50), 17.4 nM (Kᵢ) | >100x |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cancer Type | Cell Line(s) | Growth Inhibition (GI₅₀/EC₅₀/IC₅₀) |
| This compound | Data not available | Data not available | Data not available |
| Samuraciclib (CT7001) | Breast Cancer | MCF7, T47D, MDA-MB-231, etc. | 0.18 - 0.33 µM |
| Colorectal Cancer | HCT116 | Induces apoptosis and cell cycle arrest | |
| SY-5609 | Triple-Negative Breast Cancer (TNBC) | HCC70 | 6-17 nM (in a panel of solid tumor lines) |
| Ovarian Cancer | OVCAR3 | 6-17 nM (in a panel of solid tumor lines) | |
| Q901 | Ovarian Cancer | OVCAR3 | 45 nM |
| Prostate Cancer | DU145 | 68 nM | |
| BTX-A51 | CIC-rearranged Sarcoma | CIC01, CIC02, CDS1, CDS2 | 13-50 nM |
| XL102 (AUR102) | Various Solid Tumors | Large panel of cancer cell lines | Potent anti-proliferative activity |
| Mevociclib (SY-1365) | Various Solid Tumors | 386 human cell lines | Nanomolar range |
| Acute Myeloid Leukemia (AML) | THP1 | Induces apoptosis |
In Vivo Preclinical Efficacy
Xenograft models in immunodeficient mice are crucial for evaluating the in vivo anti-tumor activity of investigational drugs.
Table 3: In Vivo Xenograft Model Efficacy
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | Data not available | Data not available | Data not available |
| Samuraciclib (CT7001) | Breast Cancer (ER+) | 100 mg/kg, p.o., daily | Complete growth arrest in combination with tamoxifen. |
| Colorectal Cancer | 100 mg/kg, p.o., daily for 14 days | 60% TGI. | |
| SY-5609 | TNBC (HCC70) Xenograft | 2 mg/kg, p.o., daily | Tumor regression. |
| Ovarian Cancer (OVCAR3) Xenograft | 3 mg/kg, p.o., daily | Sustained tumor regressions. | |
| Q901 | Ovarian Cancer (OVCAR3) Xenograft | 3 and 10 mg/kg | Significant TGI. |
| Prostate Cancer (DU145) Xenograft | 3 and 10 mg/kg | Significant TGI. | |
| BTX-A51 | Liposarcoma PDX | Well-tolerated doses | Significant TGI. |
| XL102 (AUR102) | Various Xenograft Models | Orally bioavailable | Tumor growth inhibition and regression. |
| Mevociclib (SY-1365) | AML Xenograft | Intravenous | Substantial anti-tumor effects. |
Clinical Trial Snapshot
A brief overview of the clinical development status of the comparator CDK7 inhibitors.
Table 4: Clinical Trial Information
| Inhibitor | Highest Phase | Target Indications |
| Samuraciclib (CT7001) | Phase 2 | HR+/HER2- Breast Cancer, Triple-Negative Breast Cancer, Prostate Cancer |
| SY-5609 | Phase 1/2 | Advanced Solid Tumors (including Pancreatic, Colorectal, Breast, Lung, Ovarian) |
| Q901 | Phase 1/2 | Advanced Solid Tumors |
| BTX-A51 | Phase 1/2 | Advanced Solid Tumors, Hematologic Malignancies |
| XL102 (AUR102) | Phase 1 | Advanced Solid Tumors |
| Mevociclib (SY-1365) | Phase 1 (Discontinued) | Ovarian and Breast Cancer |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the CDK7 signaling pathway and a typical experimental workflow for evaluating CDK7 inhibitors.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Cdk7-IN-21
Essential guidance for the safe handling and disposal of the potent CDK7 inhibitor, Cdk7-IN-21, to ensure a secure laboratory environment and minimize risk.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below. This information is critical for a comprehensive understanding and safe handling of the compound.
| Property | Value |
| Molecular Formula | C₃₃H₃₆FN₉O₂[1][2][3] |
| Molecular Weight | 609.7 g/mol [1][2] |
| CAS Number | 2766124-39-2 |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, from initial receipt to final disposal, stringent adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is essential to prevent inhalation of the powdered compound.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact and absorption.
-
Eye Protection: Chemical safety goggles must be worn to protect the eyes from splashes or airborne particles.
-
Body Protection: A laboratory coat should be worn to protect skin and clothing from contamination.
Step-by-Step Disposal Protocol for this compound
The following workflow outlines the key steps for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure that the chemical waste is handled in accordance with general laboratory safety standards.
Caption: Step-by-step workflow for the safe disposal of this compound.
Experimental Protocols: Best Practices for Handling
While specific experimental protocols involving this compound are diverse, the following general guidelines should be followed during any procedure to ensure safety:
-
Weighing and Aliquoting: All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure adequate ventilation.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. Consult your institution's EHS for appropriate decontamination procedures. In the absence of specific guidance, a 70% ethanol solution may be suitable for minor surface cleaning, but a more robust decontamination procedure may be required for significant spills.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS. Do not attempt to clean up a significant spill without proper training and equipment. For small spills of powdered material, carefully cover with an absorbent material, and then gently sweep the material into the hazardous waste container. Avoid creating dust. For liquid spills, absorb with a chemically inert material and place it in the hazardous waste container.
By adhering to these procedures, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult with your institution's safety professionals for guidance tailored to your specific research setting.
References
Personal protective equipment for handling Cdk7-IN-21
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cdk7-IN-21. Adherence to these protocols is essential for personal safety and to maintain a secure laboratory environment. As a potent and selective Cdk7 inhibitor, this compound requires careful handling to minimize exposure risk. This document serves as a comprehensive resource for operational procedures and disposal plans.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). Given the potent nature of this kinase inhibitor, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound. This information is based on general best practices for handling hazardous chemical compounds and information for similar potent kinase inhibitors.[1][2][3][4]
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile, powder-free. Double-gloving is highly recommended, especially when handling the solid compound. | To prevent skin contact and absorption of the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. | To protect eyes from splashes or aerosols of the compound. |
| Body Protection | Laboratory coat | Full-length and fully buttoned. | To shield skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. | To prevent inhalation of the powdered compound. |
| Engineering Controls | Chemical fume hood | A certified chemical fume hood should be used for all manipulations of the solid compound and solutions. | To minimize inhalation exposure to dust or aerosols. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is critical to mitigate risks. The following workflow outlines the key procedural steps.
Experimental Workflow for Handling this compound
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
